molecular formula C9H14O2 B1176188 paired-like homeobox protein 1 CAS No. 148374-85-0

paired-like homeobox protein 1

Cat. No.: B1176188
CAS No.: 148374-85-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paired-like homeobox protein 1, also known as this compound, is a useful research compound. Its molecular formula is C9H14O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

148374-85-0

Molecular Formula

C9H14O2

Synonyms

paired-like homeobox protein 1

Origin of Product

United States

Dna Binding

The primary mechanism through which PRRX1 exerts its function is by acting as a transcription factor that binds to specific DNA sequences in the promoter regions of target genes. This binding is mediated by its highly conserved 60-amino acid homeodomain.

Research has identified specific DNA sequences and target genes directly regulated by PRRX1. For instance, in human lung fibroblasts, chromatin immunoprecipitation (ChIP) assays have shown that PRRX1 binds to PRRX1 response elements (PRE) in the promoter regions of genes that regulate the cell cycle, such as Cyclin A2 (CCNA2), Cyclin E2 (CCNE2), and Marker of Proliferation Ki-67 (MKI67). This direct binding suggests a crucial role for PRRX1 in controlling fibroblast proliferation.

Furthermore, PRRX1 can directly bind to the promoter of Matrix Metalloproteinase 13 (MMP13), a key enzyme involved in extracellular matrix remodeling. In glioma-initiating cells (GICs), PRRX1 has been shown to directly bind to the promoter of the Dopamine D2 Receptor (DRD2) gene, transactivating its expression and thereby maintaining the self-renewal and tumorigenicity of these cells.

The DNA binding activity of homeodomain proteins like PRRX1 is not solely dependent on the homeodomain itself but can be influenced by interactions with other protein domains and co-factors, allowing for a wide range of regulatory activities.

Table 1: Experimentally Validated Targets of PRRX1
Target GeneCell/Tissue TypeBiological ProcessSupporting Evidence
CCNA2, CCNE2, MKI67Human Lung FibroblastsCell ProliferationChromatin Immunoprecipitation (ChIP)
DRD2Glioma-Initiating CellsStemness, TumorigenicityDirect Promoter Binding
MMP13Colon Mucosal Epithelial CellsInflammation, Extracellular Matrix RemodelingLuciferase Reporter & ChIP Assays

Transcriptional Networks

PRRX1 functions as a central node in extensive transcriptional networks that govern cell fate and behavior. Its two isoforms, PRRX1a and PRRX1b, can act as a transcriptional activator and a transcriptional repressor, respectively, adding a layer of complexity to its regulatory functions.

In Fibrosis: PRRX1 has been identified as a key mesenchymal transcription factor in the context of pulmonary fibrosis. It is upregulated in idiopathic pulmonary fibrosis (IPF) and its expression is regulated by the balance of pro-fibrotic (TGF-β) and anti-fibrotic signals. Inhibition of PRRX1 can decrease fibroblast proliferation and attenuate TGF-β-driven myofibroblast differentiation by suppressing SMAD2/3 phosphorylation. This places PRRX1 at the heart of the transcriptional network that drives the fibrotic response.

In Stem Cell Regulation: In the context of the nervous system, PRRX1 is crucial for maintaining the self-renewal and multipotency of adult neural stem cells (NSCs). It functions as a coactivator with the transcription factor SOX2. Depletion of PRRX1 in NSCs leads to a reduction in their self-renewal capacity. Conversely, in human oligodendrocyte progenitor cells (hOPCs), PRRX1 induces a state of reversible quiescence, or cell-cycle arrest, by regulating a gene expression signature characteristic of stem cell quiescence.

In Cancer: PRRX1 is involved in the transcriptional regulation of epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. It can promote EMT through various signaling pathways, including the TGF-β, Wnt/β-catenin, and Notch pathways. In glioblastoma, PRRX1 expression is associated with tumor invasion and the activation of Notch signaling.

Protein Interactions

The functional output of PRRX1 is significantly modulated by its interactions with other proteins. These interactions can enhance its DNA binding activity, recruit other regulatory proteins, or alter its transcriptional output.

A key protein interaction for PRRX1 is with SOX2, particularly in the regulation of stem cell properties. In adult neural stem cells, PRRX1 acts as a coactivator for SOX2, and this partnership is vital for maintaining the self-renewal of these cells. This interaction highlights how PRRX1 integrates into the core transcriptional machinery that defines cell identity.

Another identified interaction is with PEPP2, a paired-like homeobox protein, discovered through a yeast two-hybrid screen. While the functional significance of this interaction is still under investigation, it suggests potential roles in developmental processes.

The homeodomain itself, in addition to binding DNA, can serve as a surface for protein-protein interactions, allowing for cross-regulatory communication between different families of transcription factors, such as Hox and Pax proteins.

A critical aspect of PRRX1's function is its ability to interact with and recruit epigenetic modifying enzymes to specific gene loci, thereby altering the local chromatin state and influencing gene expression. This mechanism provides a direct link between a sequence-specific transcription factor and the cellular epigenetic machinery.

A significant finding in this area comes from studies on glioma-initiating cells (GICs). In this context, the longer PRRX1 isoform, PRRX1b (also referred to as pmx-1b), plays a crucial role in the differentiation of GICs induced by bone morphogenetic proteins (BMPs). Upon BMP stimulation, PRRX1b physically interacts with the DNA methyltransferase 3A (DNMT3A). This interaction is specific to the PRRX1b isoform and does not occur with PRRX1a.

The PRRX1b-DNMT3A complex is recruited to the promoter of the PROM1 gene, which encodes the well-known stem cell marker CD133. The recruitment of DNMT3A leads to the methylation of the PROM1 promoter, an epigenetic mark associated with transcriptional silencing. This targeted gene silencing results in the downregulation of CD133 expression, promoting the loss of stem cell-like properties and reducing the tumorigenicity of GICs. Silencing DNMT3A prevents this effect, confirming its essential role in the PRRX1b-mediated differentiation pathway.

This mechanism illustrates how PRRX1 can orchestrate changes in cell fate not just by direct transcriptional activation or repression, but by inducing stable, heritable epigenetic changes at specific gene promoters.

Table 2: PRRX1b Interaction with DNMT3A and its Functional Consequence
Interacting ProteinPRRX1 IsoformCell TypeTarget GeneEpigenetic ConsequenceFunctional Outcome
DNMT3APRRX1b (pmx-1b)Glioma-Initiating CellsPROM1 (encodes CD133)Promoter DNA MethylationTranscriptional Repression; Loss of Stemness

Compound and Gene Name Index

NameType
Paired-like homeobox protein 1 (PRRX1)Protein/Gene
Cyclin A2 (CCNA2)Protein/Gene
Cyclin E2 (CCNE2)Protein/Gene
Marker of Proliferation Ki-67 (MKI67)Protein/Gene
Matrix Metalloproteinase 13 (MMP13)Protein/Gene
Dopamine D2 Receptor (DRD2)Protein/Gene
SMAD2Protein
SMAD3Protein
SOX2Protein/Gene
PEPP2Protein
DNA methyltransferase 3A (DNMT3A)Protein/Gene
PROM1 (CD133)Protein/Gene
TGF-βProtein
Bone Morphogenetic Proteins (BMPs)Protein

Developmental Roles of Paired Like Homeobox Protein 1

Early Embryogenesis and Germ Layer Specification

The initial stages of embryonic development are characterized by the formation of the three primary germ layers: ectoderm, mesoderm, and endoderm. Paired-like homeobox proteins are key regulators in this fundamental process, ensuring the correct specification and differentiation of these layers.

Paired-like homeobox proteins are instrumental in the formation of the mesoderm and endoderm. One such protein, Mix-like homeobox protein 1 (MIXL1), is a critical transcription factor in this process. MIXL1 is transiently expressed in the primitive streak of the gastrulating embryo and is essential for both mesoderm and endoderm development. wikipedia.org The Mix/Bix family of paired-like homeobox genes, to which MIXL1 belongs, are evolutionarily conserved transcription factors that coordinate gene expression, axis formation, and cell fate determination during gastrulation. core.ac.uknih.govmonash.edu In mice, the absence of Mixl1 leads to embryonic death due to severe abnormalities in axial morphogenesis and a failure of definitive endoderm formation. wikipedia.orgbiologists.com

Studies have shown that MIXL1 is required for the morphogenesis of axial mesoderm, the heart, and the gut. biologists.com It functions downstream of signaling molecules like Nodal, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, which is a key regulator of mesendoderm formation. nih.govnih.gov The targeted insertion of green fluorescent protein (GFP) into the MIXL1 locus in human embryonic stem cells has confirmed its transient expression during the formation of the primitive streak, a key structure in gastrulation. nih.gov Furthermore, enforced expression of MIXL1 in endoderm-inefficient human induced pluripotent stem cells (hiPSCs) can enhance their differentiation into the endodermal lineage, highlighting its significant role in this process. cell.com

Gene Function in Germ Layer Formation Key Interacting Factors References
MIXL1Essential for mesoderm and endoderm formation during gastrulation. wikipedia.orgbiologists.comNodal, FOXH1, Brachyury (T) nih.govnih.gov

Embryonic genome activation (EGA) is a critical event in early development where the embryonic genome is first transcribed. The Paired-like homeobox (PRDL) family of proteins are implicated as key transcriptional regulators of EGA. nih.gov One member of this family, Leucine twenty homeobox (LEUTX), is expressed almost exclusively in human embryos during preimplantation development. biologists.comnih.gov A specific isoform of LEUTX containing a complete homeodomain has been shown to be a potent transcriptional activator, capable of upregulating a significant portion of the genes that are activated during human EGA. biologists.comnih.gov This suggests a two-stage model for human EGA, with LEUTX acting as a primary activator at the 4-cell stage. nih.gov

Organogenesis and Tissue Patterning

Following the establishment of the germ layers, a complex process of organogenesis and tissue patterning ensues, leading to the formation of functional organs and tissues. Paired-like homeobox protein 1 is a critical player in these intricate developmental events.

The development of the craniofacial structures and limbs is a highly orchestrated process involving precise gene expression. PRRX1, also known as Paired-related homeobox protein 1, is essential for the formation of the craniofacial skeleton and limbs. nih.govelifesciences.org It is expressed in the mesenchyme of facial prominences, limb buds, and vertebral precursors. nih.gov Inactivation of the Prrx1 gene in mice results in severe malformations of the craniofacial region, limbs, and vertebrae, leading to neonatal death. nih.govelifesciences.org

PRRX1 functions in concert with a closely related gene, Prrx2, to maintain cell fates within the craniofacial mesenchyme. nih.govresearchgate.netbiologists.com While mice lacking only Prrx1 or Prrx2 show relatively mild limb defects, compound mutant mice lacking both genes exhibit severe limb deformities, including polydactyly, syndactyly, and oligodactyly. nih.gov This indicates a degree of functional redundancy between the two genes. These developmental roles are mediated, in part, through the regulation of bone morphogenetic protein (BMP) signaling pathways. nih.gov

Another paired-like homeodomain protein, PITX1, is also crucial for limb development, particularly for specifying hindlimb identity. wikipedia.orgwikigenes.org The PITX1 protein is primarily found in the developing legs and feet, where it regulates the expression of genes that direct the formation of bones, muscles, and tendons. medlineplus.gov Misexpression of Pitx1 in the forelimb of developing embryos can lead to the transformation of forelimb structures into hindlimb-like structures. wikigenes.org

Gene Role in Morphogenesis Observed Phenotypes in Knockout/Mutant Models Interacting Pathways/Factors
PRRX1Craniofacial and limb development. nih.govelifesciences.orgSevere craniofacial, limb, and vertebral defects. nih.govelifesciences.orgBMP signaling
PRRX1/PRRX2Cooperative role in craniofacial and limb morphogenesis. nih.govnih.govSevere limb deformities (polydactyly, syndactyly, oligodactyly). nih.govBMP signaling
PITX1Hindlimb specification and development. wikipedia.orgwikigenes.orgNot specified in provided context.Tbx4

The formation of the heart is a complex process that relies on the precise regulation of gene expression. Paired-like homeobox proteins are integral to multiple stages of cardiac development. PRRX1 is expressed in the developing chick cardiovascular system, specifically in the endocardial cushions, valves, epicardium, and the walls of the great arteries and veins. ahajournals.org It plays a role in pulmonary vascular development. ahajournals.org In the context of cardiac pathology, PRRX1 has been shown to promote cardiac fibrosis. researchgate.netnih.gov

PITX2, another paired-like homeodomain transcription factor, is a key mediator of left-right asymmetry in the developing heart. mdpi.combiologists.combiologists.com It is asymmetrically expressed in the left side of the developing heart tube and is essential for proper heart looping and chamber morphogenesis. mdpi.combiologists.comresearchgate.net Disruption of Pitx2 expression in humans can lead to congenital heart diseases. mdpi.combiologists.com The Nodal signaling pathway, crucial for establishing left-right asymmetry, directly regulates the expression of Pitx2. biologists.comnih.gov

As mentioned earlier, MIXL1 is required for the formation of the heart. biologists.com Mice lacking Mixl1 fail to form a heart tube. wikipedia.org This underscores the fundamental role of this paired-like homeobox protein in the earliest stages of cardiac development.

While the primary roles of the discussed paired-like homeobox proteins appear to be in mesodermal and endodermal lineages, some evidence suggests their involvement in neural development. For instance, PITX1 has been shown to be a homeodomain transcription factor that promotes the expression of a negative regulator of Ras, a key signaling molecule in neuronal cells. wikigenes.org Additionally, the homeobox gene Lbx1, which is involved in specifying a subpopulation of cardiac neural crest cells necessary for heart development, highlights the intricate connection between neural crest derivatives and organogenesis. ahajournals.orgnih.gov

Further research is needed to fully elucidate the specific roles of this compound and its related family members in the complex processes of neural development and neurogenesis.

Neural Development and Neurogenesis

Neural Stem Cell Self-Renewal and Differentiation (e.g., PRRX1 in NSCs, hOPCs)

This compound (PRRX1) plays a crucial role in maintaining the delicate balance between self-renewal and differentiation in neural stem cells (NSCs) and their progenitors. In adult NSCs, PRRX1 functions as a key regulator of stemness, working in concert with the transcription factor Sox2 as a coactivator to sustain their self-renewal capacity nih.gov. Depletion of PRRX1 in cultured adult mouse NSCs has been shown to significantly reduce their ability to self-renew nih.gov. The mechanism underlying this function involves the regulation of downstream target genes pivotal for stem cell maintenance. For instance, PRRX1 knockdown leads to a decrease in the expression of the tumor suppressor p57, which is essential for the maintenance of adult hematopoietic stem cells, and Nr5a2, a nuclear receptor involved in cell growth and reprogramming nih.gov.

Furthermore, PRRX1 is implicated in the self-renewal and tumorigenicity of glioma-initiating cells (GICs), which share characteristics with NSCs. In GICs, PRRX1 promotes self-renewal by directly binding to the promoter of the dopamine D2 receptor (DRD2) and activating its expression oup.com. The expression of PRRX1, along with the neural stem/progenitor cell marker SOX2, decreases upon induced differentiation of GICs researchgate.net.

In the context of human oligodendrocyte progenitor cells (hOPCs), a population of adult precursor cells capable of division and differentiation, PRRX1 is identified as a regulator of quiescence. Enforced expression of PRRX1 in hOPCs leads to a reversible G1/G0 arrest, thereby reducing proliferation researchgate.netnih.gov. This induction of a quiescent-like state by PRRX1 can impact the ability of hOPCs to contribute to myelination researchgate.net.

The continuous expression of PRRX1 in proliferating adult mouse hippocampal stem/progenitor cells in vivo has been observed to promote the generation of astrocyte and oligodendrocyte progenitor-like cells while inhibiting the formation of new neurons. This suggests that PRRX1 acts as a critical switch in determining neural cell lineage nih.gov.

Key Research Findings on PRRX1 in Neural Stem and Progenitor Cells
Cell TypeOrganism/ModelKey FindingMechanism of ActionReference
Adult Neural Stem Cells (NSCs)MousePRRX1 is essential for self-renewal.Acts as a coactivator with Sox2; regulates p57 and Nr5a2 expression. nih.gov
Glioma-Initiating Cells (GICs)Human (patient-derived)PRRX1 is indispensable for self-renewal and tumorigenicity.Directly binds to and transactivates the DRD2 promoter. oup.comresearchgate.net
Human Oligodendrocyte Progenitor Cells (hOPCs)Human (primary cells)PRRX1 induces a reversible state of quiescence.Causes G1/G0 cell cycle arrest. researchgate.netnih.gov
Adult Hippocampal Stem/Progenitor CellsMouse (in vivo)PRRX1 expression influences lineage determination towards glial progenitors.Promotes generation of astrocyte and oligodendrocyte progenitor-like cells over neurons. nih.gov
Retinal Development and Bipolar Cell Differentiation (e.g., VSX-1, Otx2)

The development of the retina and the differentiation of its various cell types, particularly bipolar cells, are orchestrated by a complex network of transcription factors, including Visual System Homeobox 1 (VSX-1) and Orthodenticle homeobox 2 (Otx2).

VSX-1 is a homeobox gene that plays a critical role in the terminal differentiation of specific subtypes of bipolar cells. While the initial specification of bipolar cell fate appears unaltered in the absence of Vsx1 function, the maturation of these cells is significantly impaired manchester.ac.uk. Specifically, Vsx1 is required for the late differentiation and proper function of OFF-cone bipolar cells. In these cells, it acts as a transcriptional activator. Conversely, in Type 7 ON bipolar cells, Vsx1 functions as a transcriptional repressor, where its absence leads to the upregulation of markers such as Calcium-binding protein 5 and Chx10 nih.govnih.gov. This differential activity highlights the nuanced role of Vsx1 in shaping the diverse population of retinal bipolar cells nih.gov.

Otx2 is another crucial transcription factor involved in multiple stages of retinal development. It is required for the formation of both photoreceptors and bipolar cells nih.gov. The expression of Otx2 itself is tightly regulated by a network of other transcription factors and cis-regulatory modules to ensure its cell type- and stage-specific activity biologists.combiorxiv.org. For instance, the transcription factors Crx and Sox2 can bind to and activate specific cis-regulatory modules of the Otx2 gene biologists.combiorxiv.org. The initiation of Otx2 expression in the developing retina is dependent on the activity of the basic helix-loop-helix transcription factors Ascl1 or Neurog2, which act redundantly to activate a specific Otx2 enhancer nih.gov. Otx2's protein interactome in the adult retina includes RNA processing partners, suggesting its involvement in post-transcriptional regulation researchgate.net.

Roles of VSX-1 and Otx2 in Retinal Bipolar Cell Development
Transcription FactorPrimary Role in Bipolar CellsMechanism/Interacting FactorsReference
VSX-1Terminal differentiation of specific subtypes.Acts as a transcriptional activator in OFF-cone bipolar cells and a repressor in Type 7 ON bipolar cells. manchester.ac.uknih.govnih.gov
Otx2Required for the formation of bipolar cells.Expression is regulated by Crx, Sox2, Ascl1, and Neurog2. Interacts with RNA processing proteins. nih.govbiologists.combiorxiv.orgresearchgate.net
Spinal Cord Pain-Sensing Circuit Assembly (e.g., Prrxl1)

The paired-related homeobox protein-like 1 (Prrxl1), also known as Drg11, is a key transcriptional regulator in the development and function of the pain-sensing circuitry, particularly the connection between the dorsal root ganglia (DRG) and the spinal cord. Prrxl1 is crucial for the proper differentiation and survival of nociceptive neurons in both the DRG and the spinal cord during embryonic and perinatal stages nih.gov.

Mice lacking Prrxl1 exhibit significant abnormalities in the assembly of this pain-sensing circuit, including disorganized projections from the DRG to the spinal cord and defects in the structure and neurochemistry of the superficial dorsal horn, which is the primary termination site for nociceptive sensory neurons nih.govnih.gov. These developmental defects result in a reduced response to painful stimuli in various behavioral tests nih.gov.

While Prrxl1 expression is highest during development, it persists at low levels in the adult DRG. Interestingly, its expression is dynamically regulated in response to pain. In adult mice with zymosan-induced peripheral inflammation, the expression of Prrxl1 mRNA is significantly increased in the ipsilateral DRG. This upregulation is observed in both peptidergic and non-peptidergic nociceptive neurons, suggesting a broad role for Prrxl1 in the sensitization of these neurons during inflammatory pain nih.gov. In contrast, in a neuropathic pain model, no significant change in Prrxl1 expression was detected nih.gov. The transcriptional regulation of Prrxl1 is complex, involving alternative promoters that control the expression of different 5'-UTR variants, which in turn affect mRNA stability and translation efficiency nih.gov.

Pituitary Gland Development and Hormone Expression (e.g., PROP1, PITX1)

The development of the pituitary gland and the subsequent expression of its various hormones are under the precise control of a hierarchy of transcription factors, with PROP paired-like homeobox 1 (PROP1) and Paired-like homeobox 1 (PITX1) playing indispensable roles.

PROP1 is one of the earliest pituitary-specific transcription factors and is essential for the differentiation of pituitary stem cells. Mutations in the PROP1 gene are the most common cause of combined pituitary hormone deficiency in humans, leading to deficiencies in growth hormone, thyroid-stimulating hormone, prolactin, and gonadotropins illinois.edumedlineplus.gov. PROP1 triggers an epithelial-to-mesenchymal-like transition in pituitary stem cells, a process necessary for their migration and subsequent differentiation into hormone-producing cells nih.gov. Genome-wide analyses have revealed that PROP1 binds to the promoters and enhancers of genes involved in this transition, including Zeb2, Notch2, and Gli2 nih.gov. In the absence of functional PROP1, pituitary progenitor cells fail to differentiate and are retained in the perilumenal region of Rathke's pouch, leading to a dysmorphic and hypoplastic pituitary gland illinois.eduresearchgate.net.

Functions of PROP1 and PITX1 in Pituitary Development
Transcription FactorPrimary FunctionMechanism/Key Downstream Targets or InteractorsConsequence of DeficiencyReference
PROP1Stimulates pituitary stem cell differentiation.Induces epithelial-to-mesenchymal-like transition; binds to promoters of Zeb2, Notch2, Gli2.Combined pituitary hormone deficiency; pituitary hypoplasia. illinois.edumedlineplus.govnih.gov
PITX1Regulates transcription of all pituitary hormone genes.Acts as a transcriptional regulator; interacts with Egr-1 and SF-1.Abnormal pituitary development and hormone regulation. nih.govwikipedia.org

Lung Development (e.g., PRRX1)

Paired-related homeobox protein 1 (PRRX1) is essential for the proper development of the pulmonary vasculature. Studies have shown that PRRX1 is required for lung vascularization, and its absence leads to severe defects ahajournals.orgnih.govnih.gov. PRRX1 is expressed in differentiating endothelial cells within the fetal lung mesenchyme and later in the endothelial cells that form the vascular networks ahajournals.orgnih.gov.

The function of PRRX1 in lung development appears to be mediated through its role in promoting the differentiation of endothelial cells and their subsequent organization into functional blood vessels. In vitro studies have demonstrated that overexpression of PRRX1 in fetal lung mesodermal cells can induce their transformation into an endothelial-like phenotype and promote the formation of vascular networks ahajournals.org.

A key downstream target of PRRX1 in this process is Tenascin-C (TN-C), an extracellular matrix protein. PRRX1 induces the expression of TN-C, which is found surrounding the PRRX1-positive pulmonary vascular networks both in vivo and in vitro ahajournals.orgnih.gov. Antibody-blocking experiments have confirmed that TN-C is necessary for PRRX1-dependent vascular network formation. Newborn mice lacking Prx1 are cyanotic, experience respiratory distress, and die shortly after birth. Their lungs exhibit a significant reduction in TN-C expression and a paucity of pulmonary vessels, underscoring the critical role of the PRRX1-Tenascin-C axis in lung vascular development ahajournals.org.

Cell Fate Determination and Lineage Specification

Mesenchymal Cell Fate Regulation

Paired-related homeobox protein 1 (PRRX1) is a pivotal transcription factor in the regulation of mesenchymal cell fate and lineage specification. It is considered a distinctive marker for mesenchymal stem cells (MSCs) in adult bone marrow and plays a crucial role in modulating their differentiation pathways nih.gov. PRRX1-positive cells are involved in promoting osteogenesis and chondrogenesis nih.gov. Furthermore, PRRX1 is a genetic marker for adult skeletal stem cells and adipose stem cells, and PRRX1-lineage MSCs have demonstrated potent regenerative activity nih.gov.

PRRX1 is critical for facilitating the differentiation and maintaining the self-renewal capacity of MSCs nih.govresearchgate.net. Its overexpression has been shown to enhance regenerative processes in bone defects nih.gov. Beyond its role in skeletal and adipose lineages, PRRX1 also influences the immunomodulatory functions of MSCs. It has been shown to upregulate the expression of Programmed death-ligand 1 (PD-L1), a key immune checkpoint protein, on the surface of human MSCs. This suggests that PRRX1 may contribute to the immunosuppressive properties of MSCs by regulating the PD-L1 pathway nih.govresearchgate.net.

In the context of tissue fibrosis, PRRX1 is identified as a key mesenchymal transcription factor. In idiopathic pulmonary fibrosis (IPF), PRRX1 is upregulated and is strongly expressed by lung fibroblasts. Its expression is regulated by the fibrotic microenvironment, including factors like TGF-β and extracellular matrix stiffness elifesciences.org. PRRX1 influences fibroblast proliferation and is required for TGF-β-driven myofibroblastic differentiation elifesciences.org. In cancer, PRRX1 is involved in the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, which is crucial for tumor metastasis and maintaining cancer stem cell properties dovepress.com. It can regulate EMT through various signaling pathways, including TGF-β, Wnt/β-catenin, and Notch nih.gov.

Regulatory Roles of PRRX1 in Mesenchymal Cell Fate
Cell Type/ProcessRole of PRRX1Key Downstream Effects/PathwaysReference
Mesenchymal Stem Cells (MSCs)Maintains self-renewal and modulates differentiation.Promotes osteogenesis and chondrogenesis; upregulates PD-L1. nih.govnih.govresearchgate.net
Fibroblasts (in IPF)Promotes proliferation and myofibroblastic differentiation.Regulated by TGF-β and matrix stiffness. elifesciences.org
Epithelial-Mesenchymal Transition (EMT)Induces EMT and maintains cancer stem cell-like properties.Acts through TGF-β, Wnt/β-catenin, and Notch signaling pathways. dovepress.comnih.gov

Adipocyte Differentiation (e.g., PRRX1)

This compound (PRRX1) has been identified as a significant negative regulator of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.gov The expression of its two splice isoforms, PRRX1a and PRRX1b, is observed to be down-regulated during adipocyte differentiation both in vitro and in vivo. nih.govnih.gov This down-regulation is crucial for the progression of adipogenesis, as sustained PRRX1 expression inhibits this developmental pathway. researchgate.net

Research indicates that PRRX1 exerts its inhibitory effects primarily through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.govwikipedia.org Studies have demonstrated that the knockdown of PRRX1 in preadipocytes leads to a decrease in the expression of TGF-β ligands, specifically Tgfb2 and Tgfb3. nih.govnih.gov The subsequent reduction in TGF-β signaling alleviates the restraint on adipogenesis, allowing for enhanced differentiation. nih.gov This is evidenced by the fact that inhibiting TGF-β signaling directly can mimic the pro-adipogenic effects of a PRRX1 knockdown. nih.gov

Mechanistically, PRRX1 functions by suppressing the activity of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a master regulator of adipogenesis. nih.gov Transient overexpression of either PRRX1a or PRRX1b has been shown to inhibit PPARγ activity. nih.govnih.gov Consequently, the stable knockdown of PRRX1a/b enhances adipogenesis, marked by increased expression of PPARγ and its downstream targets, including CCAAT/enhancer-binding protein-α (C/EBPα) and Fatty Acid Binding Protein 4 (FABP4). nih.govnih.gov This also results in increased secretion of adipokines such as adiponectin and chemerin. nih.gov

In the context of metabolic health, the expression of PRRX1 in white adipose tissue (WAT) has been observed to increase during obesity in mouse models. nih.gov This elevated expression correlates with increased TGF-β activity in adipose tissue, which may contribute to the aberrant function of adipocytes seen in obesity. nih.govnih.gov

Table 1: Summary of PRRX1's Role in Adipocyte Differentiation

Experimental Condition Key Findings Cellular/Molecular Changes Reference
PRRX1 Knockdown (in vitro) Enhances adipogenesis ↑ PPARγ, C/EBPα, FABP4 expression; ↑ Adiponectin, Chemerin secretion; ↓ Tgfb2, Tgfb3 expression nih.govnih.gov
PRRX1 Overexpression (in vitro) Inhibits adipogenesis Suppresses PPARγ activity nih.govnih.gov
Normal Adipogenesis (in vitro/in vivo) PRRX1 expression is down-regulated ↓ PRRX1a and PRRX1b transcript levels nih.govresearchgate.net
Obesity Models (in vivo) PRRX1 expression increases in white adipose tissue Correlates with increased Tgfb3 expression and may promote TGF-β activity nih.govnih.gov

Oligodendrocyte Progenitor Cell Quiescence and Differentiation (e.g., PRRX1)

This compound (PRRX1) is a critical regulator of homeostasis in human oligodendrocyte progenitor cells (hOPCs), primarily by inducing a state of quiescence. nih.govnih.gov OPCs are progenitor cells that persist throughout adulthood and are capable of generating new oligodendrocytes for myelination and remyelination following injury. nih.gov PRRX1 promotes a reversible cell-cycle arrest in the G1/G0 phase, which is a hallmark of cellular quiescence. nih.govresearchgate.net This dormant state is essential for maintaining a reserve pool of progenitor cells, but pathological quiescence can hinder regeneration and repair. multiplesclerosisnewstoday.com

Enforced expression of PRRX1, particularly the PRRX1a isoform, has profound effects on OPC function. It not only reduces proliferation but also abrogates cell migration. nih.gov In preclinical models using hypomyelinated shiverer/rag2 mice, hOPCs overexpressing PRRX1a showed severely impaired ability to engraft into the brain, characterized by reduced proliferation and migration, ultimately preventing effective myelination. nih.govnih.govmultiplesclerosisnewstoday.com This demonstrates that high levels of PRRX1 can lock OPCs in a quiescent-like state that is non-conducive to differentiation and myelin repair. researchgate.netmultiplesclerosisnewstoday.com

The expression of PRRX1 and the subsequent induction of quiescence are influenced by specific signaling molecules. Pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Bone Morphogenetic Proteins (BMPs) have been shown to upregulate PRRX1 expression, thereby inducing OPC quiescence. nih.govnih.govmultiplesclerosisnewstoday.com In demyelinating lesions in mice, PRRX1 mRNA is upregulated and is predominantly detected in non-dividing (Ki67-negative) OPCs located in the lesion's center. nih.govresearchgate.net Conversely, dividing (Ki67-positive) OPCs at the lesion's edge exhibit low levels of PRRX1. nih.govresearchgate.net This suggests a dynamic regulation of PRRX1 expression in response to injury. The finding that PRRX1 knockdown can mitigate IFN-γ-induced quiescence highlights PRRX1 as a potential therapeutic target to overcome remyelination failure in inflammatory diseases like multiple sclerosis. nih.govmultiplesclerosisnewstoday.com

Table 2: Summary of PRRX1's Role in Oligodendrocyte Progenitor Cells (OPCs)

Experimental Condition Key Findings Cellular/Molecular Changes Reference
PRRX1 Overexpression (in hOPCs) Induces reversible quiescence; Impairs migration and proliferation G1/G0 cell-cycle arrest; Induces gene signature of stem cell quiescence nih.govnih.govmultiplesclerosisnewstoday.com
PRRX1 Overexpression (in vivo) Severely impairs hOPC engraftment and myelination Reduced cell proliferation and migration in the brain nih.govnih.gov
IFN-γ or BMP Treatment (in hOPCs) Induces quiescence Upregulates PRRX1 expression nih.govnih.govmultiplesclerosisnewstoday.com
PRRX1 Knockdown (in hOPCs) Modulates IFN-γ-induced quiescence Prevents the negative effects of IFN-γ on OPC function nih.govmultiplesclerosisnewstoday.com
Demyelinating Lesions (in vivo) PRRX1 is upregulated in non-dividing OPCs Prrx1highKi67- OPCs in lesion center; Prrx1lowKi67+ OPCs at lesion edge nih.govresearchgate.net

Role in Cellular Homeostasis and Dynamic Processes

Cell Proliferation and Cell Cycle Regulation

PRRX1 exerts significant influence over cell proliferation by directly modulating the cell cycle machinery. Its effects can be either to promote or to inhibit cell cycle progression, depending on the cellular context and the specific isoform of the protein.

Research has illuminated the role of PRRX1 in regulating the transition of cells through the G1/S checkpoint, a critical control point in the cell cycle. In the context of cancer, PRRX1 has been implicated in the induction of a dormant state, characterized by cell cycle arrest in the G0/G1 phase nih.gov. This state of quiescence can contribute to tumor dormancy, a clinical phenomenon where cancer cells remain latent for extended periods nih.gov.

Conversely, in other cellular systems, specific isoforms of PRRX1 have been shown to drive cell cycle progression. For instance, in cancer stem-like cells derived from non-small cell lung cancer, the PRRX1A isoform has been observed to promote the transition from the G1/G0 phase to the S phase, thereby encouraging proliferation. In the same study, the downregulation of both PRRX1A and PRRX1B led to a blockage of the cell cycle in the G1/G0 phase nih.gov. Transient expression of PRRX1 has also been demonstrated to induce a reversible cell-cycle arrest researchgate.net.

Experimental SystemPRRX1 Isoform(s)Observed Effect on Cell CycleReference
Non-small cell lung cancer stem-like cellsPRRX1A (overexpression)Promotion of G1/G0 to S phase progression nih.gov
Non-small cell lung cancer stem-like cellsPRRX1A and PRRX1B (downregulation)Blockage of cell cycle at G1/G0 phase nih.gov
Head and Neck Squamous Cell CarcinomaPRRX1Association with cancer cell dormancy and G0-G1 arrest nih.gov
Human Oligodendrocyte ProgenitorsPRRX1a (transient expression)Reversible cell-cycle arrest researchgate.net

The progression through the different phases of the cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs), which are in turn regulated by their binding to specific cyclins. PRRX1 has been shown to influence the expression of key cyclins, thereby controlling cell cycle advancement.

One of the primary mechanisms by which PRRX1 is thought to regulate the cell cycle is through its interaction with the Wnt/β-catenin signaling pathway. In certain cancer types, the repression of the PRRX1b isoform has been found to inhibit the expression of its downstream target, Cyclin D1 (CCND1) nih.gov. Cyclin D1 is a crucial regulator of the G1 to S phase transition, and its modulation by PRRX1b highlights a direct link between this transcription factor and the core cell cycle machinery nih.gov.

PRRX1 IsoformSignaling PathwayTarget CyclinFunctional OutcomeReference
PRRX1bWnt/β-cateninCyclin D1 (CCND1)Repression of PRRX1b leads to inhibition of Cyclin D1 expression. nih.gov

Cell Migration and Invasion

PRRX1 is a well-established regulator of cell motility and invasion, processes that are fundamental to both normal development and pathological conditions such as cancer metastasis. Its role is often linked to the induction of an epithelial-to-mesenchymal transition (EMT), a cellular reprogramming event where stationary epithelial cells acquire migratory and invasive properties nih.govnih.govnih.gov.

The expression of PRRX1 is frequently associated with an enhanced invasive phenotype in various cancer cells. Overexpression of PRRX1 can induce EMT, which is characterized by the loss of cell-cell adhesion and the acquisition of a mesenchymal morphology, thereby promoting metastasis and invasion nih.gov. However, the function of PRRX1 in this regard can be contradictory depending on the cancer type. For example, while PRRX1 overexpression promotes invasion in gastric and colorectal cancer, a loss of PRRX1 expression in A549 lung cancer cells has been shown to induce EMT and increase migration and invasion nih.gove-century.us. This suggests that the role of PRRX1 in cellular invasion is highly context-specific nih.gov.

Cancer TypeEffect of PRRX1 ExpressionAssociated ProcessReference
Gastric CancerOverexpression promotes invasion and metastasis.Epithelial-Mesenchymal Transition (EMT) nih.gov
Colorectal CancerOverexpression promotes invasion and metastasis.Epithelial-Mesenchymal Transition (EMT) nih.gov
A549 Lung Cancer CellsLoss of expression induces invasion and migration.Epithelial-Mesenchymal Transition (EMT) nih.gove-century.us

Cellular Stemness and Self-Renewal

PRRX1 is a critical determinant of cellular stemness, which encompasses the ability of a cell to self-renew and to differentiate into various cell lineages. Its function is particularly prominent in the context of neural stem cells.

In the adult brain, the maintenance of a pool of neural stem cells (NSCs) is crucial for ongoing neurogenesis. PRRX1 plays an indispensable role in preserving the self-renewal capacity of these adult NSCs nih.gov. It often functions in concert with other key stemness factors, most notably the transcription factor SOX2 nih.govresearchgate.net.

PRRX1 acts as a coactivator with SOX2, and the depletion of PRRX1 in cultured adult mouse NSCs leads to a significant reduction in their ability to self-renew nih.gov. Furthermore, the continuous expression of PRRX1 in hippocampal stem/progenitor cells in vivo has been shown to maintain them in an undifferentiated state, preventing the generation of new neurons nih.gov. These findings underscore the importance of PRRX1 as a key regulator in the intricate network that governs the balance between stemness and differentiation in the neural lineage nih.gov.

Stem Cell TypeInteracting FactorRole of PRRX1Consequence of PRRX1 DepletionReference
Adult Neural Stem Cells (NSCs)SOX2Coactivator for maintaining self-renewal.Reduced self-renewal capacity. nih.govresearchgate.net
Adult Mouse Hippocampal Stem/Progenitor Cells-Maintenance of an undifferentiated state.- nih.gov

Influence on Cancer Stem Cell Properties (e.g., PRRX1)

The role of Paired-like homeobox protein 1 (PRRX1) in regulating cancer stem cell (CSC) properties is complex and exhibits significant context dependency across different cancer types. Research indicates that PRRX1 can either promote or suppress CSC-like characteristics, influencing processes such as self-renewal, therapy resistance, and tumorigenicity.

In some malignancies, such as colorectal cancer, PRRX1 is reported to induce stemness dovepress.comresearchgate.net. High expression of PRRX1 in colorectal cancer cells is associated with enhanced stemness properties and chemoresistance nih.gov. This is achieved, in part, by activating the IL-6/JAK2/STAT3 signaling pathway nih.gov. Similarly, PRRX1 has been observed to maintain the stemness of CSCs, which is directly linked to the epithelial-mesenchymal transition (EMT) process dovepress.comresearchgate.net. For instance, PRRX1 can upregulate stem-related genes like ABCG2, SOX2, and OCT4 researchgate.net. In non-small cell lung cancer (NSCLC), the PRRX1A isoform, in particular, has been shown to maintain stemness by interacting with and stabilizing the SOX2 protein amegroups.org.

Conversely, a number of studies have demonstrated that the downregulation or loss of PRRX1 is associated with the acquisition of CSC-like properties. In hepatocellular carcinoma (HCC) and breast cancer, the loss of PRRX1 expression leads to the acquirement of CSC characteristics and is linked to a poor prognosis nih.govnih.govmatilda.science. In HCC, downregulation of PRRX1 was correlated with a stemness signature, and re-expression of PRRX1 in cell lines led to a decrease in sphere formation and the expression of CSC markers nih.gov. Likewise, in A549 lung cancer cells, the loss of PRRX1 was found to increase the expression levels of CSC markers, suggesting it can inhibit certain stem-like properties in this context nih.gove-century.us. This contradictory role highlights that the impact of PRRX1 on cancer stem cells is highly dependent on the specific tumor environment and cellular background nih.gov.

Table 1: Research Findings on PRRX1's Influence on Cancer Stem Cell (CSC) Properties
Cancer TypeEffect of PRRX1 ExpressionAssociated Findings
Colorectal CancerPromotes stemness and chemoresistanceActivates IL-6/JAK2/STAT3 pathway; upregulates ABCG2, SOX2, OCT4. researchgate.netnih.gov
Non-Small Cell Lung CancerPRRX1A isoform maintains stemnessInteracts with and stabilizes SOX2 protein. amegroups.org
Hepatocellular CarcinomaDownregulation confers CSC-like propertiesLoss of PRRX1 correlates with stemness signature and poor prognosis. nih.govmatilda.science
Breast CancerLoss of expression leads to CSC-like propertiesAssociated with distant metastasis and poor prognosis. nih.gov
A549 Lung Cancer CellsLoss of expression induces CSC-like propertiesSilencing PRRX1 increased expression of CSC markers. nih.gove-century.us

Epithelial-Mesenchymal Transition (EMT) and Mesenchymal-Epithelial Transition (MET)

PRRX1 is a critical transcription factor that regulates cellular plasticity through its involvement in both the epithelial-mesenchymal transition (EMT) and the reverse process, mesenchymal-epithelial transition (MET). These processes are fundamental to cancer progression, particularly invasion and metastasis tandfonline.comnih.gov.

PRRX1 as an Inducer of EMT

PRRX1 is widely recognized as a potent inducer of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness researchgate.netnih.gov. Overexpression of PRRX1 has been shown to promote EMT in various cancers, including gastric cancer, colorectal cancer, and uveal melanoma nih.govnih.gov. The induction of EMT by PRRX1 involves the transcriptional regulation of key signaling pathways, such as the TGF-β, Wnt/β-catenin, and Notch pathways dovepress.comtandfonline.com. Mechanistically, PRRX1 represses epithelial markers like E-cadherin while upregulating mesenchymal markers such as N-cadherin and Vimentin nih.govnih.gov.

However, the function of PRRX1 as an EMT inducer can be cell type-specific. In a notable contradiction, studies on A549 lung adenocarcinoma cells have shown that the loss of PRRX1, rather than its overexpression, induces EMT nih.gove-century.us. In this context, silencing PRRX1 led to the acquisition of a mesenchymal phenotype and promoted migration and invasion, suggesting that PRRX1 can act as an inhibitor of EMT in certain types of lung cancer nih.gove-century.us. This highlights that the role of PRRX1 is not universal and depends heavily on the cellular context nih.gov.

Two isoforms of PRRX1, PRRX1a and PRRX1b, can have differing effects on EMT. In liver and pancreatic cancer, PRRX1b is primarily associated with promoting the invasion and dedifferentiation characteristic of EMT nih.govnih.gov.

Context-Dependent Reversion of EMT

While inducing EMT is crucial for local invasion and intravasation, the reverse process, MET, is often necessary for metastatic colonization at distant sites nih.gov. Research has revealed that the role of PRRX1 is context-dependent and that its downregulation is essential for the reversion of EMT. For circulating tumor cells to successfully form a secondary tumor, they must shed their migratory mesenchymal phenotype and re-acquire epithelial characteristics to proliferate and colonize a new organ nih.govnih.gov.

Sustained expression of PRRX1 can inhibit metastatic colonization by locking cells in a mesenchymal state, thereby preventing the necessary MET nih.gov. Studies in hepatocellular carcinoma have shown that while PRRX1 overexpression induces EMT, its knockdown is what promotes metastasis and colonization of circulating tumor cells nih.gov. This loss of PRRX1 facilitates the re-expression of E-cadherin, a hallmark of MET nih.gov.

The different isoforms of PRRX1 also play distinct roles in this reversion process. In pancreatic cancer, a switch from the EMT-promoting PRRX1b isoform to the MET-promoting PRRX1a isoform has been identified as a necessary step for liver metastasis nih.gov. This isoform-specific regulation underscores the dynamic and complex role of PRRX1 in governing the plasticity required for the entire metastatic cascade amegroups.orgnih.gov.

Mechanistic Insights into Paired Like Homeobox Protein 1 in Disease Pathogenesis

Oncogenesis and Tumor Progression (Excluding Clinical Trial Data)

Paired-like homeobox protein 1 (PRRX1) is a transcription factor that plays a significant, albeit context-dependent, role in the initiation and advancement of various cancers. Its involvement is frequently linked to the process of epithelial-mesenchymal transition (EMT), a cellular program that is critical for embryonic development and has been implicated in cancer progression, conferring migratory and invasive properties to tumor cells.

Glioblastoma (GBM) is a highly aggressive and invasive brain tumor. oup.com PRRX1 has been identified as a key regulator in the propagation and tumorigenicity of glioma-initiating cells (GICs), a subpopulation of cells within the tumor that are thought to be responsible for tumor initiation, infiltration, and recurrence. oup.com

One of the mechanisms by which PRRX1 exerts its effects in glioblastoma is through the transactivation of the dopamine D2 receptor (DRD2). nih.gov By binding to the promoter of the DRD2 gene, PRRX1 directly activates its signaling pathway. This, in turn, regulates the proliferation, differentiation, and metastasis of glioma cells through the extracellular signal-related kinases (ERK) and PI3K/AKT signaling pathways. nih.gov Furthermore, PRRX1 is associated with the invasiveness of GBM cells through the activation of the Notch signaling pathway. oup.comnih.gov Inhibition of this pathway has been shown to suppress the PRRX1-promoted cell invasion. nih.gov

Recent studies have also highlighted the role of PRRX1 in promoting resistance to temozolomide, a standard chemotherapeutic agent for glioblastoma, by inducing vasculogenic mimicry, a process where aggressive tumor cells form vessel-like structures. nih.gov

Paired-like homeodomain transcription factor 1 (PITX1), another homeobox protein, has also been implicated in glioblastoma, with circular RNA circ-PITX1 shown to promote tumor progression. nih.gov

Table 1: Role of PRRX1 and Associated Factors in Glioblastoma

FactorMechanism of ActionDownstream EffectsReference
PRRX1 Transactivates Dopamine D2 Receptor (DRD2)Regulates proliferation, differentiation, and metastasis via ERK and PI3K/AKT pathways. nih.gov
PRRX1 Activates Notch signaling pathwayPromotes cell invasion. oup.comnih.gov
PRRX1 Induces vasculogenic mimicryContributes to temozolomide resistance. nih.gov
circ-PITX1 Promotes tumor progressionEnhances glioblastoma pathogenesis. nih.gov

In the context of breast cancer, both PRRX1 and another homeobox protein, SIX1, are key players in tumor development and progression. PRRX1 is a known inducer of EMT, a process that allows epithelial cells to acquire mesenchymal features, leading to increased motility and invasiveness. dovepress.com

SIX1 is a transcription factor that is often upregulated in breast cancer and is crucial for embryonic development and tumorigenesis. nih.gov It contributes to cancer development by controlling cell cycle progression and promoting metastasis. nih.gov Overexpression of SIX1 in human breast cancer cell lines can induce EMT, partly by increasing signaling mediated by transforming growth factor-beta (TGF-β). sciencedaily.com This leads to an enhanced ability of the cancer cells to metastasize. sciencedaily.com

Furthermore, SIX1 can enhance the expression of ZEB1, which in turn stimulates the transcription and secretion of Interleukin-6 (IL6). nih.govresearchgate.net IL6 then activates the STAT3 signaling pathway, promoting the expression of stem cell-related transcription factors and thereby driving EMT and stemness. nih.govresearchgate.net This creates a feedback loop that sustains the malignant progression of breast cancer. nih.govresearchgate.net

Table 2: Key Proteins in Breast Cancer Development

ProteinFunctionSignaling PathwayReference
PRRX1 Induces Epithelial-Mesenchymal Transition (EMT)Wnt/β-catenin dovepress.com
SIX1 Promotes EMT and metastasisTGF-β signaling sciencedaily.com
SIX1 Enhances stemness and tumorigenesisZEB1/IL6/STAT3 axis nih.govresearchgate.net

PRRX1 is significantly implicated in the metastasis of colorectal cancer (CRC). nih.govresearchgate.net Its expression is often upregulated in CRC tissues and is associated with a poor prognosis. nih.govnih.gov The primary mechanism through which PRRX1 promotes metastasis in CRC is by inducing EMT. dovepress.comresearchgate.net This transition endows cancer cells with increased migratory and invasive capabilities, which are essential for metastasis. dovepress.com

Beyond inducing EMT, PRRX1 also plays a crucial role in promoting cancer stemness and chemoresistance in CRC. nih.govnih.gov It achieves this by targeting Interleukin-6 (IL-6), which in turn activates the JAK2/STAT3 signaling pathway. nih.govnih.gov This pathway is known to be involved in cell proliferation, survival, and differentiation, and its activation by the PRRX1/IL-6 axis contributes to the maintenance of a cancer stem cell phenotype and resistance to chemotherapy. nih.govnih.gov

Two isoforms of PRRX1, PRRX1a and PRRX1b, have distinct roles in tumor progression. PRRX1a primarily induces EMT, facilitating the initial steps of invasion, while PRRX1b is thought to promote the reverse process, mesenchymal-epithelial transition (MET), which is important for the colonization of distant metastatic sites. researchgate.net

The role of PRRX1 and PITX1 in melanoma invasiveness is complex and appears to be context-dependent. High expression of PRRX1 in primary human melanoma correlates with invasiveness and an enrichment of genes associated with the EMT program. nih.gov Overexpression of PRRX1 has been shown to promote migration, invasion, and tumorigenesis in skin melanoma. frontiersin.org

However, some studies suggest that while PRRX1 expression in primary melanomas maintains a mesenchymal-like, invasive phenotype, its subsequent silencing may be required for the outgrowth of metastases. nih.gov This silencing can lead to a phenotypic switch towards a more de-differentiated, neural crest stem cell (NCSC)-like state, which may favor cell proliferation and metastatic colonization. nih.gov

PITX1, on the other hand, has been shown to play a suppressor role in the proliferative phenotype of melanoma cells. nih.gov It can inhibit melanoma progression by regulating the expression of the SRY-box transcription factor (SOX) gene family. nih.gov Overexpression of PITX1 in melanoma cell lines leads to a reduction in cell proliferation and an increase in apoptosis, suggesting it acts as an upstream regulator of the SOX9-SOX10 pathway. nih.gov

Table 3: Involvement of PRRX1 and PITX1 in Melanoma

ProteinRole in Primary TumorRole in MetastasisMechanismReference
PRRX1 Promotes invasiveness and EMTSilencing may be required for metastatic outgrowthInduces mesenchymal phenotype nih.govfrontiersin.org
PITX1 Suppresses proliferation-Regulates SOX gene family (SOX9, SOX10) nih.gov

In osteosarcoma, the most common primary bone malignancy in adolescents, Paired-like homeodomain transcription factor 1 (PITX1) has been identified as a tumor suppressor that is frequently downregulated. dntb.gov.uanih.govnih.gov Elevated expression of PITX1 has been shown to suppress osteosarcoma cell proliferation and migration. dntb.gov.uanih.gov

One of the key mechanisms by which PITX1 suppresses metastasis is through its interaction with the transcription factor STAT3. dntb.gov.uanih.govfrontiersin.org PITX1 reduces the transcriptional activity of STAT3, leading to the repression of the long non-coding RNA LINC00662. dntb.gov.uanih.gov Downregulation of LINC00662, in turn, inhibits tumor growth and invasion. dntb.gov.uanih.gov

Furthermore, exosomal LINC00662 derived from osteosarcoma cells can promote the polarization of M2 macrophages, which then secrete cytokines like CCL22 that induce EMT in osteosarcoma cells, thereby promoting metastasis. dntb.gov.uanih.gov By suppressing LINC00662, PITX1 can disrupt this pro-metastatic signaling cascade. dntb.gov.uanih.gov The tumor-suppressive functions of PITX1 in osteosarcoma are also associated with the modulation of the FAK/Src and PI3k/Akt signaling pathways. dntb.gov.uanih.gov

In non-small cell lung cancer (NSCLC), the ALKBH5-PRRX1 axis plays a crucial role in regulating epithelial-mesenchymal transition (EMT) and the maintenance of cancer stem cell (CSC) stemness. nih.govnih.gov ALKBH5, an RNA demethylase, is highly expressed in CSCs derived from NSCLC. nih.gov

The tumor suppressor protein p53 has been found to transcriptionally regulate both ALKBH5 and PRRX1. nih.govnih.gov Knockdown of ALKBH5 leads to an increase in global N6-methyladenosine (m6A) levels, an increase in E-cadherin expression, and a decrease in stemness markers like Nanog and Oct4, ultimately inhibiting the stemness of CSCs. nih.govnih.gov This suggests that ALKBH5 prevents lung cancer progression by regulating EMT and stemness. nih.gov

The p53-ALKBH5-PRRX1 axis appears to be a key regulatory pathway in modulating CSC progression in NSCLC. nih.govnih.gov Targeting this axis may therefore represent a promising therapeutic strategy for metastatic NSCLC. nih.gov

Table 4: The ALKBH5-PRRX1 Axis in Lung Cancer

ComponentFunctionUpstream RegulatorDownstream EffectReference
ALKBH5 RNA demethylase; suppresses stemnessp53Regulates global m6A methylation nih.govnih.gov
PRRX1 Regulates stemness phenotype and EMTp53Modulates CSC properties nih.gov
p53 Tumor suppressor-Transcriptionally regulates ALKBH5 and PRRX1 nih.govnih.gov

Regulation of Matrix Metalloproteinases (e.g., PRRX1-MMP13 axis)

This compound (PRRX1) has been identified as a crucial transcriptional regulator in various pathological processes, including the modulation of matrix metalloproteinases (MMPs), which are key enzymes in the degradation and remodeling of the extracellular matrix. A significant example of this regulation is the PRRX1-MMP13 axis.

Research has demonstrated that PRRX1 can directly bind to the promoter region of the MMP13 gene, thereby activating its transcription. nih.govresearchgate.net This direct regulatory mechanism has been observed in the context of intestinal inflammation. In studies using NCM460 cells, a human colon mucosal epithelial cell line, stimulation with dextran sulfate sodium (DSS) led to the upregulation of both PRRX1 and MMP13 expression. nih.govresearchgate.net Further investigation through luciferase reporter and chromatin immunoprecipitation assays confirmed the physical interaction between PRRX1 and the MMP13 promoter. nih.govfrontiersin.org

The functional consequence of this interaction is the promotion of inflammation and epithelial barrier dysfunction. Silencing of PRRX1 resulted in a decrease in MMP13 expression and a subsequent reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in DSS-challenged cells. researchgate.net Conversely, overexpression of PRRX1 increased MMP13 expression. nih.govresearchgate.net This evidence establishes a clear mechanistic link where PRRX1 acts as an upstream regulator of MMP13, contributing to the inflammatory cascade. researchgate.net MMP13, a collagenase, plays a significant role in tissue remodeling during inflammation and its heightened activity can lead to the degradation of epithelial barrier components. umh.es

Table 1: Mechanistic Details of the PRRX1-MMP13 Axis
ComponentFunction/RoleKey FindingsReferences
PRRX1Transcription FactorDirectly binds to the MMP13 promoter to upregulate its expression. nih.govresearchgate.net
MMP13Matrix Metalloproteinase (Collagenase)Degrades extracellular matrix; its expression is activated by PRRX1. nih.govresearchgate.netumh.es
PRRX1-MMP13 AxisRegulatory PathwayPromotes inflammation and epithelial barrier dysfunction in intestinal inflammation models. researchgate.net

Fibrotic Diseases

Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to lung scarring and respiratory failure. biologists.com PRRX1 has emerged as a key mesenchymal transcription factor implicated in the pathogenesis of IPF. nih.goveur.nl

Transcriptomic analyses have revealed that PRRX1 is significantly upregulated in the lung tissue of IPF patients compared to controls. biologists.comnih.goveur.nl Its expression is predominantly localized in mesenchymal cells within fibrotic areas, particularly in fibroblast foci, which are key pathological features of IPF. nih.govnih.gov Both isoforms of PRRX1, PRRX1a and PRRX1b, are found to be elevated in IPF lung tissue and in primary lung fibroblasts from IPF patients. biologists.comnih.gov

The expression of PRRX1 in lung fibroblasts is dynamically regulated by the fibrotic microenvironment. Pro-fibrotic signals, such as transforming growth factor-beta (TGF-β) and a stiff extracellular matrix, tend to decrease PRRX1 expression. nih.goveur.nl In contrast, factors associated with proliferation and anti-fibrotic properties, like Fibroblast Growth Factor 2 (FGF2) and Prostaglandin E2 (PGE2), as well as a soft culture substrate, up-regulate its expression. nih.goveur.nl Furthermore, the extracellular matrix derived from IPF fibroblasts can increase PRRX1 expression in healthy fibroblasts in a manner dependent on the Platelet-Derived Growth Factor Receptor (PDGFR). biologists.comnih.gov

Functionally, PRRX1 plays a multifaceted role in fibroblast behavior. Inhibition of PRRX1 in lung fibroblasts leads to decreased proliferation by downregulating the expression of S-phase cyclins. nih.govresearchgate.netbiologists.com PRRX1 also influences myofibroblast differentiation, a critical process in fibrosis. Its inhibition can impact TGF-β-driven myofibroblast differentiation by modulating SMAD2/3 phosphorylation. biologists.comnih.govbiologists.com Specifically, PRRX1 controls TGF-β1-induced SMAD2/3 phosphorylation through the upregulation of the serine/threonine phosphatase PPM1A. nih.gov In vivo studies using a bleomycin-induced mouse model of lung fibrosis have shown that targeted inhibition of Prrx1 can attenuate fibrotic remodeling, highlighting its pro-fibrotic role. nih.govbiologists.com

Table 2: Role of PRRX1 in Idiopathic Pulmonary Fibrosis (IPF)
AspectObservationMechanistic InsightReferences
Expression in IPFUpregulated in lung tissue and fibroblasts of IPF patients.PRRX1 is a key mesenchymal transcription factor in the fibrotic lung. biologists.comnih.goveur.nl
RegulationModulated by pro- and anti-fibrotic signals and matrix stiffness.The fibrotic microenvironment dynamically controls PRRX1 levels. nih.goveur.nl
FunctionModulates fibroblast proliferation, migration, and myofibroblast differentiation.PRRX1 influences key cellular processes that drive fibrosis. eur.nl
In Vivo RelevanceInhibition of Prrx1 attenuates fibrosis in a mouse model.Targeting PRRX1 may be a potential therapeutic strategy for IPF. nih.govbiologists.com

Liver Fibrosis

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. nih.govnih.gov PRRX1 has been identified as a significant player in the pathogenesis of liver fibrosis, particularly through its role in hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the injured liver. nih.govnih.govnih.gov

Under normal conditions, HSCs are in a quiescent state. nih.gov However, upon liver injury, they become activated, a process that involves their transdifferentiation into myofibroblast-like cells that synthesize large amounts of type I collagen. nih.govnih.gov Studies have shown that PRRX1 mRNA is expressed in activated HSCs, both in vivo and in vitro, but is undetectable in quiescent HSCs. nih.gov Similarly, PRRX1 is expressed in fibrotic livers but not in normal livers. nih.gov

The activation of the Platelet-Derived Growth Factor (PDGF)/PDGF beta receptor (PDGFβR) signaling pathway is critical in liver fibrosis. nih.gov Research has demonstrated that PRRX1 is involved in PDGF-dependent HSC migration. nih.gov PDGF signaling elevates the levels of Prrx1 through the activation of the ERK/Sp1 and PI3K/Akt/Ets1 pathways. nih.gov In turn, Prrx1 modulates the expression of matrix metalloproteinases MMP2 and MMP9, which are involved in cell migration and tissue remodeling. nih.gov

Furthermore, overexpression of PRRX1a in quiescent HSCs in vitro can induce the expression of collagen alpha1(I) and TGF-β3 mRNA. nih.gov PRRX1 can also transactivate the TGF-β3 promoter. nih.gov In the whole liver, PRRX1a induces the expression of markers associated with HSC activation, including collagen alpha1(I), alpha2(I), alpha1(III), and alpha-smooth muscle actin. nih.gov In vivo studies using an adenoviral-mediated Prrx1 shRNA to inhibit its expression have shown attenuated liver fibrosis in a thioacetamide-induced fibrotic model. nih.gov These findings indicate that PRRX1 promotes the activation of HSCs and the expression of type I collagen, making it a potential therapeutic target for hepatic fibrosis. nih.gov

Developmental Disorders and Syndromes

Craniofacial and Limb Malformations

This compound (PRRX1) and Pituitary homeobox 1 (PITX1) are critical transcription factors in embryonic development, and their dysregulation is associated with significant craniofacial and limb malformations.

PRRX1 plays a crucial role in the development of the craniofacial skeleton and limbs. nih.govpreventiongenetics.com Mouse models have been instrumental in elucidating its function. Mice with a loss-of-function mutation in Prrx1 exhibit defects in the skull, limbs, and vertebral column. nih.govpreventiongenetics.com The phenotype is even more severe in Prrx1/Prrx2 double mutants, which display a reduced lower jaw (micrognathia), cleft mandible, and limb abnormalities such as postaxial polydactyly and bent zeugopods, indicating a degree of functional redundancy between these two related genes. nih.govpreventiongenetics.com These double mutants often die shortly after birth due to respiratory complications from a cleft secondary palate and a tongue that obstructs the airways. nih.gov In humans, pathogenic variants in PRRX1 have been linked to craniosynostosis, the premature fusion of cranial sutures, with incomplete penetrance. researchgate.netdntb.gov.ua Heterozygous loss-of-function variants and missense variants within the PRRX1 homeodomain have been identified in patients with bicoronal or other multisuture synostosis. researchgate.netdntb.gov.ua Furthermore, mutations in PRRX1 are a cause of Agnathia-Otocephaly Complex, a rare and severe malformation characterized by the absence or hypoplasia of the mandible, microstomia, and abnormal ear placement. eur.nlmdpi.comkuleuven.be

PITX1 , another homeodomain transcription factor, is essential for hindlimb development and also plays a role in craniofacial morphogenesis. Its expression is more prominent in the developing hindlimb compared to the forelimb. Loss of Pitx1 in mice results in micrognathia, cleft palate, and a bifurcated tongue. The mandibular bone is shorter, particularly in the proximal part. In the limbs, the absence of Pitx1 leads to abnormalities that make the hindlimb resemble the forelimb, with the absence of a patella and alterations in the tibia and fibula. In humans, mutations in PITX1 can cause lower limb abnormalities, including clubfoot and tibial hemimelia.

Table 3: Developmental Roles and Associated Malformations of PRRX1 and PITX1
GeneKey Developmental RolesAssociated Malformations in HumansKey Mouse Model PhenotypesReferences
PRRX1Craniofacial and limb skeletogenesis, cranial suture development.Craniosynostosis, Agnathia-Otocephaly Complex.Cleft palate, micrognathia, limb shortening, vertebral defects. nih.govpreventiongenetics.comresearchgate.netdntb.gov.uamdpi.com
PITX1Hindlimb specification and development, craniofacial development.Clubfoot, tibial hemimelia.Micrognathia, cleft palate, hindlimb abnormalities resembling forelimbs.

Combined Pituitary Hormone Deficiency

Combined Pituitary Hormone Deficiency (CPHD) is a condition characterized by the impaired production of two or more of the hormones synthesized by the anterior pituitary gland. kuleuven.be Mutations in the PROP1 (Prophet of Pit-1) gene are the most frequently identified genetic cause of CPHD. researchgate.net

The PROP1 gene encodes a paired-like homeodomain transcription factor that is essential for the development of the anterior pituitary gland. preventiongenetics.com It plays a critical role in the differentiation of pituitary stem cells into specific hormone-producing cell lineages. dntb.gov.ua Specifically, PROP1 is required for the activation of the POU1F1 (also known as Pit-1) gene, which is another transcription factor crucial for the development of somatotrophs (producing growth hormone, GH), lactotrophs (producing prolactin, PRL), and thyrotrophs (producing thyroid-stimulating hormone, TSH). researchgate.netdntb.gov.ua

Mutations in PROP1 typically lead to a deficiency in GH, TSH, and PRL. kuleuven.be In addition, unlike individuals with POU1F1 mutations, patients with PROP1 mutations also commonly exhibit a deficiency in gonadotropins (luteinizing hormone, LH, and follicle-stimulating hormone, FSH), leading to delayed or absent puberty and infertility. researchgate.netmdpi.comkuleuven.be Furthermore, some individuals with PROP1 mutations may develop a late-onset deficiency in adrenocorticotropic hormone (ACTH), which can lead to adrenal insufficiency. researchgate.net

The inheritance pattern of PROP1-related CPHD is typically autosomal recessive, meaning an individual must inherit two mutated copies of the gene to be affected. preventiongenetics.com A variety of mutations have been identified in the PROP1 gene, including frameshift, missense, and splice site mutations. kuleuven.be Many of these mutations result in a non-functional or truncated protein that is unable to bind to DNA and activate the transcription of its target genes, thereby disrupting the normal developmental cascade of the pituitary gland. researchgate.net The clinical presentation of CPHD due to PROP1 mutations can be variable, even among individuals with the same mutation. mdpi.comkuleuven.be While infants may be born with normal height and weight, they typically fail to grow at the expected rate during late infancy or childhood due to GH deficiency. mdpi.com

Table 4: Characteristics of Combined Pituitary Hormone Deficiency (CPHD) due to PROP1 Mutations
FeatureDescriptionReferences
Genetic CauseMutations in the PROP1 gene. researchgate.net
Inheritance PatternAutosomal recessive. preventiongenetics.com
PathophysiologyDisruption of pituitary gland development and differentiation of hormone-producing cells due to non-functional PROP1 transcription factor. dntb.gov.ua
Hormone DeficienciesTypically GH, TSH, PRL, and gonadotropins (LH, FSH). May also include late-onset ACTH deficiency. researchgate.netmdpi.comkuleuven.be
Clinical ManifestationsShort stature, delayed or absent puberty, infertility, potential for adrenal insufficiency. mdpi.com

Clubfoot Development (e.g., PITX1)

This compound (PITX1) is a crucial transcription factor in the development of the lower limbs. Disruptions in PITX1 function have been identified as a significant contributor to the pathogenesis of clubfoot, a common congenital musculoskeletal deformity. e-century.us Research has demonstrated a clear genetic link, with mutations in the PITX1-TBX4-HOXC transcription pathway being implicated in familial clubfoot. e-century.usnih.gov

Mechanistically, PITX1 haploinsufficiency, a condition where one of the two copies of the gene is non-functional, has been shown to cause clubfoot in humans and a similar phenotype in mouse models. nih.govsemanticscholar.orgoup.com Studies involving families with a history of clubfoot have identified microdeletions on chromosome 5q31 that encompass the PITX1 gene. nih.govsemanticscholar.orgoup.com These genetic alterations segregate with the presentation of autosomal dominant clubfoot across generations. nih.govsemanticscholar.orgoup.com

The pathological process stemming from insufficient PITX1 appears to be a developmental field defect that primarily affects the lateral aspect of the lower leg. nih.govsemanticscholar.org This leads to a cascade of anatomical abnormalities that characterize the clubfoot phenotype. In mouse models with PITX1 haploinsufficiency, researchers have observed several key pathological features:

Muscle Hypoplasia: A significant reduction in skeletal muscle gene expression is noted in the hindlimb buds of embryos with insufficient Pitx1. nih.govsemanticscholar.orgoup.com This suggests that the muscle weakness and underdevelopment seen in clubfoot are due to abnormal early muscle formation rather than disuse atrophy. nih.govsemanticscholar.orgoup.com

Vascular Abnormalities: Hypoplasia of the peroneal artery is a common finding in the affected limbs of Pitx1 haploinsufficient mice. nih.govoup.com This underdeveloped artery corresponds spatially with the smaller lateral muscle compartments, indicating a coordinated developmental disruption. nih.govoup.com

Skeletal Defects: The volumes of the tibia and fibula are also reduced in the clubfoot limb, further highlighting the widespread impact of PITX1 on lower limb development. nih.govsemanticscholar.orgoup.com

These morphological data from animal models correlate with similar findings in human clubfoot, solidifying the role of PITX1 as a key regulator of lower limb morphogenesis and a significant factor in the etiology of clubfoot. nih.govsemanticscholar.org

Other Pathological Conditions

Paired-like homeobox proteins also play a significant role in cardiac development and function, with dysregulation of PRRX1 and PITX2 being implicated in the pathogenesis of atrial fibrillation (AF), the most common cardiac arrhythmia. nih.govamegroups.org

PRRX1 (Paired-related homeobox protein 1) is a homeodomain transcription factor that is highly expressed in the developing heart. nih.gov Genome-wide association studies (GWAS) have identified a link between genetic variants on chromosome 1q24, near the PRRX1 gene, and an increased susceptibility to AF in European and Japanese populations. nih.gov Further analysis has shown that damaging variants within the PRRX1 region are significantly associated with AF. nih.gov Mechanistically, it is believed that reduced expression of PRRX1 in heart tissue, associated with these risk variants, contributes to an arrhythmogenic substrate. ahajournals.org In mouse models, a reduction in cardiomyocyte-specific Prrx1 expression leads to significant changes in cardiac conduction and abnormal calcium homeostasis, which predisposes the heart to atrial arrhythmias. ahajournals.org

PITX2 (Paired-like homeodomain 2) is another transcription factor critical for heart development, particularly in establishing left-right asymmetry of the atria. amegroups.org Genetic variants on chromosome 4q25, near the PITX2 gene, are strongly associated with an increased risk of AF. nih.govamegroups.org Overexpression of PITX2 has been observed in the atrial myocytes of patients with chronic AF. nih.gov This upregulation of PITX2 leads to significant electrical remodeling in the atria. Specifically, it has been shown to increase the slow delayed rectifier potassium current (IKs) and decrease the L-type calcium current (ICaL). nih.gov This alteration in ion channel function shortens the atrial action potential duration and the effective refractory period, creating an electrical environment that is conducive to the initiation and maintenance of the chaotic electrical activity characteristic of atrial fibrillation. nih.gov

Intimal hyperplasia is the abnormal thickening of the innermost layer of a blood vessel, a common cause of failure for vascular procedures like bypass surgery and angioplasty. frontiersin.org This process is characterized by the dedifferentiation, migration, and excessive proliferation of vascular smooth muscle cells (VSMCs). frontiersin.orgfrontiersin.org

The paired-related homeobox protein 1 (PRRX1) has been identified as a factor in the differentiation of VSMCs. researchgate.net During embryonic development, Prrx1 plays a role in promoting the differentiation of these cells and in regulating the biochemical properties of the extracellular matrix. researchgate.net Mouse models lacking the Prrx1 gene exhibit defects in the development of VSMCs. researchgate.net While the direct mechanistic link between PRRX1 and the pathological hyperplasia seen in restenosis is still an area of active investigation, its established role in the fundamental process of VSMC differentiation suggests its potential involvement in the phenotypic switching that underlies intimal hyperplasia. frontiersin.orgresearchgate.net The dysregulation of a key developmental transcription factor like PRRX1 could contribute to the abnormal proliferative state that characterizes this vascular disease.

Advanced Methodological Approaches in Paired Like Homeobox Protein 1 Research

Genomic and Transcriptomic Profiling

Genomic and transcriptomic profiling methods have been instrumental in elucidating the roles of Paired-like homeobox protein 1 (PRRX1) in various biological and pathological processes. These high-throughput techniques allow for a comprehensive analysis of gene expression, DNA-protein interactions, and cellular heterogeneity related to PRRX1 function.

RNA Sequencing (RNA-seq) for Expression Analysis and Gene Signatures

RNA sequencing (RNA-seq) has been a cornerstone in identifying the differential expression of PRRX1 in diseased tissues compared to healthy controls. Through the analysis of public transcriptomic databases, PRRX1 was identified as an upregulated mesenchymal transcription factor in Idiopathic Pulmonary Fibrosis (IPF). researchgate.netscbt.com This technique provides a quantitative measure of the abundance of PRRX1 transcripts, revealing its potential as a key player in the pathogenesis of fibrotic diseases.

Further RNA-seq analyses have been employed to understand the downstream effects of PRRX1. For instance, in studies involving triple-negative breast cancer (TNBC), integrating PRRX1 chromatin immunoprecipitation sequencing (ChIP-seq) data with gene expression changes following PRRX1 downregulation has helped to identify both activated and repressed target genes. This integrated approach has been used to define a "mesenchymal RNA target (MRT) signature" derived from the analysis of PRRX1's regulatory network.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding Sites

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful method used to identify the specific genomic regions where a transcription factor, such as PRRX1, binds to DNA. nih.govyoutube.com This technique has been pivotal in mapping the direct downstream targets of PRRX1 and understanding its regulatory networks.

In pancreatic tumor cells, ChIP-seq has successfully identified both shared and isoform-specific target genes of PRRX1a and PRRX1b. Notably, PRRX1B was found to bind to a set of genes from the Forkhead box (FOX) family of transcription factors, suggesting its role as a key regulator of their expression. For example, ChIP-seq data revealed that PRRX1 can bind to the promoter region of the Dopamine Receptor D2 (DRD2) gene, transactivating its expression in gastrointestinal cancer cells. origene.com Similarly, PRRX1b has been shown to bind to the promoter of Hepatocyte Growth Factor (HGF) to stimulate the HGF/MET signaling pathway. dovepress.com

Studies in different fibroblast cell lines have identified common binding sites for PRRX1, with the associated genes being enriched in pathways related to extracellular matrix remodeling and TGF-β signaling. Motif analysis of PRRX1 ChIP-seq data has also suggested that PRRX1 co-binds with Smad complexes. While direct detection of PRRX1 occupancy by ChIP-seq has been technically challenging in some contexts, leading researchers to use ChIP-seq data of associated factors like Mef2 as a proxy, several studies have successfully mapped PRRX1 binding sites in various cell types. nih.govgoogle.com

Table 1: Selected PRRX1 Target Genes Identified by ChIP-seq
Target GeneCell/Tissue TypeAssociated Function/Pathway
Forkhead box (FOX) genes (e.g., FOXA2, FOXM1)Pancreatic tumor cellsTranscriptional regulation
Dopamine Receptor D2 (DRD2)Gastrointestinal cancer cellsTumor cell proliferation
Hepatocyte Growth Factor (HGF)Cancer cellsEMT, tumor growth (via HGF/MET signaling)
Peroxisome proliferator-activated receptor gamma 2 (PPARG2)Cancer cellsEMT progression
Genes in ECM remodeling and TGF-β pathwaysFibroblastsFibrosis, cancer-associated fibroblast activation

Single-Cell RNA Sequencing for Cell Subpopulation Analysis

Single-cell RNA sequencing (scRNA-seq) has provided unprecedented resolution into the cellular heterogeneity of PRRX1 expression. This technology allows for the transcriptomic profiling of individual cells, enabling the identification of specific cell subpopulations that express PRRX1 and their respective states.

In the context of pulmonary fibrosis, analysis of the IPF cell atlas scRNA-seq dataset has offered detailed insights into the expression pattern of PRRX1 mRNA across various fibroblast and mesenchymal lung cell subtypes in both normal and fibrotic lungs. google.comnih.gov In healthy human lungs, PRRX1 expression is primarily associated with adventitial fibroblasts. nih.gov However, in IPF, PRRX1 is also expressed in fibrosis-associated fibroblast populations, including HAS1 high and PLIN2+ fibroblasts, as well as ACTA2+ myofibroblasts. nih.gov In mice, Prrx1 mRNA expression has been linked to a sub-population of matrix fibroblasts. nih.gov These findings highlight the dynamic and cell-type-specific expression of PRRX1 during disease progression.

Bioinformatic Analysis of Public Databases

The bioinformatic analysis of publicly available databases has been a crucial first step in many investigations into the role of PRRX1. Large-scale transcriptomic datasets from repositories such as the NCBI Gene Expression Omnibus (GEO), the IPF Cell Atlas, and FibroXplorer have been mined to identify genes that are differentially regulated in disease states. researchgate.net It was through such an analysis that the mesenchymal transcription factor PRRX1 was first identified as being upregulated in IPF. researchgate.netscbt.com

These databases serve as a valuable resource for generating hypotheses and for validating findings from smaller-scale experiments. By integrating data from multiple studies and platforms, researchers can gain a more robust understanding of the expression patterns and potential functions of PRRX1 in a wide range of biological contexts.

Genetic Manipulation and Perturbation Models

To functionally characterize the role of PRRX1, various genetic manipulation and perturbation models have been employed. These models allow for the controlled knockdown or knockout of PRRX1 expression, enabling researchers to study the resulting phenotypic changes both in vitro and in vivo.

Gene Knockdown/Knockout Models (e.g., siRNA, shRNA, CRISPR/Cas9 in vitro/in vivo)

Gene knockdown strategies, which temporarily reduce gene expression, have been widely used to study PRRX1 function. idtdna.com Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are common tools for this purpose. idtdna.com

siRNA: In head and neck squamous cell carcinoma (HNSCC) cells, silencing of PRRX1 using siRNA resulted in the downregulation of mesenchymal markers like N-cadherin and vimentin, and the upregulation of the epithelial marker E-cadherin, indicating a reversal of the epithelial-to-mesenchymal transition (EMT). nih.gov This was accompanied by impaired cell migration and invasion. nih.gov Similarly, in hepatocellular carcinoma, the use of siRNA to decrease PRRX1 expression led to induced migration and invasion features and inhibited apoptosis. nih.gov

shRNA: For more stable gene silencing, lentiviral vectors expressing shRNAs targeting PRRX1 have been utilized. In A549 lung cancer cells, knockdown of PRRX1 with a specific shRNA induced a mesenchymal phenotype. nih.gov In human melanoma cell lines, PRRX1 silencing via shRNA led to enhanced cell proliferation. nih.gov

Antisense Oligonucleotides: In addition to RNA interference, antisense oligonucleotides have been developed to inhibit the expression of PRRX1. These molecules are designed to hybridize with PRRX1 mRNA, leading to its degradation and a reduction in protein expression. Targeted inhibition of Prrx1 with intra-tracheal antisense oligonucleotides has been shown to attenuate fibrotic remodeling in a mouse model of lung fibrosis. researchgate.net

CRISPR/Cas9: The CRISPR/Cas9 system offers a method for permanent gene knockout by introducing targeted DNA double-strand breaks. youtube.com While specific applications of CRISPR/Cas9 to create PRRX1 knockout models are an active area of research, this technology holds significant promise for creating both in vitro and in vivo models to study the complete loss-of-function of PRRX1.

Table 2: Effects of PRRX1 Knockdown in Different Cell Models
Model SystemKnockdown MethodObserved Phenotypic Changes
Head and Neck Squamous Cell Carcinoma (HNSCC) cells (Cal-27)siRNAReversal of EMT (downregulation of N-cadherin and vimentin, upregulation of E-cadherin), impaired migration and invasion, increased cell proliferation and apoptosis. nih.gov
Ovarian Cancer cell lines (OVCAR3, OVCAR8)siRNAReduced cell viability, decreased colony formation, inhibited cell proliferation, suppressed migration and invasion. researchgate.net
Hepatocellular Carcinoma (HCC) cellssiRNAInduced migration and invasion, inhibited apoptosis. nih.gov
Human Melanoma cell lines (WM793, A375MM)shRNAEnhanced cell proliferation. nih.gov
Lung Cancer cell line (A549)shRNAInduction of a mesenchymal phenotype. nih.gov
Mouse model of lung fibrosisAntisense oligonucleotidesAttenuation of fibrotic remodeling. researchgate.net

Overexpression Systems and Gain-of-Function Studies

To elucidate the specific functions of this compound (PRRX1), researchers employ overexpression systems to artificially increase its production within cells. These gain-of-function studies are crucial for understanding the downstream effects of PRRX1 in various biological processes, including development and disease. By introducing the PRRX1 gene into cells that normally express it at low levels or not at all, scientists can observe the resulting phenotypic changes.

Common methods involve the use of viral vectors, such as lentiviruses and adenoviruses, which are engineered to carry the PRRX1 coding sequence and efficiently deliver it into host cells. Lentiviral vectors are particularly advantageous for their ability to integrate into the host genome, leading to stable, long-term expression of PRRX1 in both dividing and non-dividing cells. This allows for the creation of stable cell lines that consistently overexpress the protein, which is invaluable for long-term experiments. nih.gov

Transient transfection methods using plasmids are also widely used for short-term studies. These techniques, often employing lipid-based reagents, introduce a plasmid DNA-containing the PRRX1 gene into cells. While the expression is temporary, this method is rapid and useful for high-throughput screening and initial functional assays.

Gain-of-function studies have been instrumental in revealing PRRX1's role as a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for both embryonic development and cancer metastasis. researchgate.netdovepress.com Forcing the expression of PRRX1 in various cancer cell lines has been shown to induce mesenchymal characteristics, enhance cell migration and invasion, and alter the expression of EMT-related genes. researchgate.netdovepress.comnih.gov For example, overexpressing PRRX1 in certain cancer cells leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. researchgate.net

Table 1: Overview of PRRX1 Overexpression Systems

System Type Vector Duration of Expression Common Applications in PRRX1 Research
Stable (Viral) Lentivirus, Retrovirus Long-term / Permanent Creating stable cell lines for studying chronic effects of PRRX1, in vivo tumor growth models. researchgate.net
Transient (Viral) Adenovirus Short-term (days to weeks) High-efficiency expression for short-term functional assays where stable integration is not required.

Transgenic and Mutant Animal Models

To understand the physiological and developmental roles of PRRX1 in a whole-organism context, researchers rely on genetically engineered animal models, predominantly mice. These models, which include transgenic, knockout, and conditional mutant lines, have been indispensable for dissecting the complex in vivo functions of PRRX1 and related homeobox proteins like PITX1 and PROP1.

Knockout (Loss-of-Function) Models: The most direct way to study the essential functions of a gene is to remove it entirely. Prrx1-null mice (knockout models) have been generated and exhibit severe developmental defects, underscoring the protein's critical role during embryogenesis. These mice often display profound abnormalities in craniofacial structures and limb development. The absence of PRRX1 leads to defects in mesenchymal cell differentiation, highlighting its importance in the formation of connective tissues. wikipedia.org

Conditional Knockout Models: To overcome the embryonic lethality or widespread defects seen in global knockout models, conditional systems (e.g., Cre-Lox) are used. These models allow for the deletion of Prrx1 in specific tissues or at particular developmental stages. For instance, researchers have created fibroblast-specific Prrx1 deletion models to study its role in cancer-associated fibroblasts (CAFs) and tumor progression without affecting its essential developmental functions. nih.govresearchgate.net

Transgenic (Gain-of-Function) Models: Conversely, transgenic models are designed to overexpress PRRX1. These models can be engineered to drive PRRX1 expression in a specific tissue or at a desired time (inducible systems like Tet-On), allowing for the study of the consequences of its ectopic or elevated expression. nih.gov Such models are valuable for investigating PRRX1's role in pathological processes like fibrosis and cancer. nih.govresearchgate.net

These animal models have collectively established PRRX1 as a master regulator in mesenchymal lineages and have provided critical insights into human diseases, including developmental disorders and cancer. wikipedia.orgnih.govresearchgate.net

Table 2: Summary of PRRX1 Mouse Models and Key Findings

Model Type Genetic Alteration Primary Phenotype / Research Application
Global Knockout Complete deletion of the Prrx1 gene. Severe craniofacial and limb abnormalities; embryonic or perinatal lethality. Demonstrates essential role in mesoderm development. wikipedia.org
Conditional Knockout (e.g., Fibroblast-specific) Deletion of Prrx1 in specific cell types (e.g., using FSP1-Cre). Allows study of PRRX1's role in adult tissues and disease, such as tumor progression and fibrosis, avoiding developmental defects. nih.govresearchgate.net

Biochemical and Cell-Based Assays

Luciferase Reporter Assays for Transcriptional Activity

Luciferase reporter assays are a cornerstone technique for quantifying the ability of a transcription factor like PRRX1 to regulate gene expression. springernature.com This assay measures whether PRRX1 can activate or repress the promoter of a potential target gene. The methodology involves cloning the promoter region of a suspected target gene into a reporter plasmid, placing it upstream of a gene encoding the enzyme luciferase.

This reporter construct is then co-transfected into cells along with a separate plasmid that expresses PRRX1. If PRRX1 binds to regulatory elements within the cloned promoter and activates transcription, the luciferase gene is expressed. When the appropriate substrate (luciferin) is added to the cell lysate, the luciferase enzyme catalyzes a reaction that produces a measurable amount of light (bioluminescence). The intensity of this light is directly proportional to the promoter's activity. Conversely, if PRRX1 represses the promoter, light output will be lower compared to control cells.

This powerful and sensitive assay has been used to confirm that PRRX1 directly binds to and transcriptionally regulates the promoters of genes involved in EMT, cell differentiation, and tumorigenesis. nih.govnih.govresearchgate.net For example, studies have utilized luciferase assays to demonstrate PRRX1's ability to activate the transcription of genes like IL-6 and inhibit others. dovepress.comnih.gov

Table 3: Example Data from a Luciferase Reporter Assay for a PRRX1 Target Gene

Condition Description Relative Luciferase Activity (Arbitrary Units) Interpretation
Control Cells with reporter plasmid only. 1.0 Baseline promoter activity.
PRRX1 Overexpression Cells with reporter plasmid + PRRX1 expression plasmid. 8.5 PRRX1 strongly activates the target gene's promoter.

Co-immunoprecipitation for Protein-Protein Interactions

Understanding the function of PRRX1 also requires identifying its interacting protein partners. Co-immunoprecipitation (Co-IP) is a robust and widely used biochemical technique to capture and identify these protein-protein interactions within the cell's natural environment. nih.govthermofisher.comresearchgate.net

The principle of Co-IP involves using an antibody that specifically targets PRRX1. This antibody is added to a cell lysate, where it binds to PRRX1, forming an immune complex. This complex, along with any proteins physically associated with PRRX1, is then "pulled down" from the lysate using beads coated with Protein A or Protein G, which have a high affinity for antibodies.

After washing away non-specifically bound proteins, the entire complex (antibody, PRRX1, and its binding partners) is eluted from the beads. The captured proteins are then identified, typically using Western blotting to confirm a suspected interaction or by mass spectrometry for unbiased discovery of novel interacting partners.

Co-IP studies have been crucial in placing PRRX1 within larger regulatory networks. For instance, this method has been used to show that PRRX1 isoforms can physically interact with other key transcription factors, such as FOXM1, to cooperatively regulate gene expression related to the DNA damage response in cancer cells. nih.gov

Table 4: Potential PRRX1 Interacting Proteins Identified via Co-IP

Bait Protein Prey Protein (Identified Partner) Biological Context Functional Implication
PRRX1 Serum Response Factor (SRF) Gene induction by growth factors PRRX1 acts as a coactivator, enhancing SRF's DNA-binding activity. wikipedia.org
PRRX1 FOXM1 Pancreatic cancer Cooperative regulation of genes involved in the DNA damage response. nih.gov

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding

The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a fundamental in vitro technique used to confirm the direct physical interaction between a protein and a specific DNA sequence. springernature.comnih.govnih.gov For a transcription factor like PRRX1, EMSA is essential for validating that it binds directly to the promoter or enhancer regions of its target genes.

The assay works on the principle that a DNA fragment will move more slowly through a non-denaturing polyacrylamide gel when it is bound to a protein compared to when it is unbound. In a typical EMSA experiment, a short DNA probe corresponding to a putative PRRX1 binding site is synthesized and labeled (e.g., with a radioactive isotope or a fluorescent tag). This labeled probe is then incubated with purified PRRX1 protein or nuclear extracts containing PRRX1.

The resulting mixtures are run on a gel. The unbound DNA probe, being smaller, migrates quickly to the bottom of the gel. However, if PRRX1 binds to the probe, it forms a larger, slower-moving complex, resulting in a "shifted" band higher up on the gel. The specificity of this interaction can be confirmed through competition experiments, where an excess of unlabeled "cold" probe is added and prevents the labeled probe from binding, causing the shifted band to disappear.

EMSA has been used to delineate the specific DNA sequences that PRRX1 recognizes, providing direct evidence of its role as a sequence-specific DNA-binding transcription factor. wikipedia.org

Table 5: Components and Expected Results of an EMSA Experiment

Lane Components Expected Result on Gel Interpretation
1 Labeled DNA Probe only A single fast-migrating band. Position of the free, unbound DNA probe.
2 Labeled DNA Probe + PRRX1 Protein A second, slower-migrating ("shifted") band appears. PRRX1 binds to the DNA probe, forming a protein-DNA complex.
3 Labeled DNA Probe + PRRX1 + Unlabeled "Cold" Probe The shifted band is diminished or absent. The binding is specific to the DNA sequence.

Cell Proliferation, Migration, and Invasion Assays

To translate the molecular functions of PRRX1 into a cellular context, a variety of cell-based assays are employed to assess its impact on key cancer-related phenotypes: proliferation, migration, and invasion. These assays are often performed after manipulating PRRX1 levels in cell lines through overexpression or knockdown/knockout techniques.

Cell Proliferation Assays: These assays measure the rate of cell growth and division. Common methods include direct cell counting, or indirect methods like the MTT assay, which measures metabolic activity as a proxy for cell number. Studies have shown that the effect of PRRX1 on proliferation can be context-dependent, sometimes inhibiting and sometimes promoting cell growth depending on the cancer type. researchgate.netnih.gov

Cell Migration Assays: Migration is a crucial component of metastasis. The wound-healing or "scratch" assay is a straightforward method where a scratch is made in a confluent monolayer of cells, and the rate at which the cells close the gap is measured over time. A more quantitative method is the Transwell migration assay (or Boyden chamber assay), where cells are placed in an upper chamber and migrate through a porous membrane toward a chemoattractant in the lower chamber. Downregulation of PRRX1 has been shown to reduce the migratory capacity of melanoma and uveal melanoma cells. nih.govnih.gov

Cell Invasion Assays: This assay is a modification of the Transwell migration assay and is used to measure the ability of cells to move through an extracellular matrix (ECM), mimicking the invasion of surrounding tissues. The porous membrane is coated with a layer of Matrigel, a basement membrane extract. Only cells that can degrade this matrix and migrate through the pores are counted. PRRX1 is frequently identified as a potent inducer of invasion in various cancers, a key function associated with its role in EMT. nih.gov

Table 6: Common Cell-Based Assays to Evaluate PRRX1 Function

Assay Type Principle Typical Finding for PRRX1
Proliferation Measures rate of cell division (e.g., MTT assay, cell counting). Effects are often context- and cell-type specific; silencing PRRX1 can increase proliferation in some melanoma cells. nih.gov
Migration Measures 2D cell movement (e.g., Wound-healing assay, Transwell assay). Overexpression generally enhances migration, while knockdown inhibits it. nih.govresearchgate.netnih.gov

| Invasion | Measures cell movement through an extracellular matrix (e.g., Matrigel-coated Transwell assay). | PRRX1 is a strong promoter of invasion, consistent with its role in inducing an EMT phenotype. dovepress.comnih.gov |

Table of Compounds

Compound Name
This compound (PRRX1)
PITX1
PROP1
E-cadherin
N-cadherin
Vimentin
Luciferase
Luciferin
Interleukin-6 (IL-6)
FOXM1
Serum Response Factor (SRF)
SMAD3
Protein A

Sphere Formation Assays for Stemness

Sphere formation assays are a cornerstone of in vitro research for evaluating the self-renewal and differentiation capabilities of stem-like cells, including cancer stem cells (CSCs). This methodology is predicated on the principle that stem cells can proliferate and form three-dimensional, non-adherent spherical clusters in serum-free, non-adherent culture conditions. In contrast, differentiated cells typically fail to survive and proliferate under these stringent conditions. The size and number of spheres formed are indicative of the stemness potential of the cell population being studied. In the context of this compound (PRRX1) research, sphere formation assays have been instrumental in elucidating its role in regulating cellular stemness across various cancer types.

Studies in colorectal cancer have further illuminated the pro-stemness functions of PRRX1. Overexpression of PRRX1 in colorectal cancer cells has been observed to significantly promote their sphere-forming ability. nih.gov This effect is often accompanied by an upregulation of key stemness-associated markers. The molecular underpinnings of this phenomenon have been linked to the activation of specific signaling pathways, such as the JAK2/STAT3 axis, through the targeting of interleukin-6 (IL-6). nih.gov

In glioma, PRRX1 expression has been positively correlated with the maintenance of stemness in glioma stem cells (GSCs). nih.gov Overexpression of PRRX1 in GSCs leads to an increase in sphere formation, while its knockdown has the opposite effect. nih.gov This suggests a critical role for PRRX1 in sustaining the self-renewal capacity of these cells. The mechanism in this context often involves the activation of the TGF-β/smad signaling pathway. nih.gov

The intricate and context-dependent role of PRRX1 in regulating cancer cell stemness is a recurring theme in the literature. While in some cancers, such as gastric and colorectal cancer, PRRX1 promotes epithelial-to-mesenchymal transition (EMT) and stem-like features dovepress.com, in others, like breast and hepatocellular carcinoma, a loss of PRRX1 is associated with the acquisition of CSC-like properties and metastasis. nih.gov These findings underscore the importance of sphere formation assays as a functional readout to dissect the multifaceted roles of PRRX1 in tumor progression and stemness.

The following table summarizes key findings from studies utilizing sphere formation assays to investigate the role of PRRX1 in cancer stemness:

Cell Line/Cancer TypePRRX1 ModulationEffect on Sphere FormationAssociated Molecular Changes
Non-Small Cell Lung Cancer (NSCLC)PRRX1A OverexpressionIncreasedStabilization of SOX2
Non-Small Cell Lung Cancer (NSCLC)PRRX1A KnockdownDecreasedDecreased self-renewal capacity
Colorectal CancerPRRX1 OverexpressionIncreasedActivation of IL-6/JAK2/STAT3 axis
Glioma Stem Cells (GSCs)PRRX1 OverexpressionIncreasedActivation of TGF-β/smad pathway
Glioma Stem Cells (GSCs)PRRX1 KnockdownDecreasedDownregulation of GSC markers
A549 (Lung Cancer)Loss of PRRX1IncreasedIncreased expression of CSC markers

Future Research Trajectories and Conceptual Therapeutic Implications

Elucidation of Isoform-Specific Regulatory Networks and Functions

The PRRX1 gene produces two primary splice variants, PRRX1a and PRRX1b, which exhibit distinct and sometimes opposing functions. nih.govnih.gov These isoforms differ at their C-terminus; PRRX1a contains an OAR (otp, aristaless, and rax) domain, which is absent in PRRX1b. nih.govtandfonline.com This structural difference underpins their divergent activities as transcriptional regulators, with PRRX1a often acting as a transcriptional activator and PRRX1b as a repressor. amegroups.orguniprot.org

Future research must focus on delineating the unique regulatory pathways and downstream targets for each isoform. For instance, in pancreatic cancer, PRRX1b promotes epithelial-to-mesenchymal transition (EMT) and invasion, whereas PRRX1a facilitates the reverse process, mesenchymal-to-epithelial transition (MET), and promotes the growth of metastatic colonies. nih.gov This functional dichotomy suggests that the ratio of PRRX1a to PRRX1b, rather than the total PRRX1 level, may be a more accurate determinant of cellular phenotype and disease progression. nih.gov

In non-small cell lung cancer (NSCLC), PRRX1a is the predominantly upregulated isoform and plays a more critical role in promoting EMT and maintaining the stemness of cancer stem-like cells (CSCs). nih.govamegroups.orgresearchgate.net It achieves this in part by transcriptionally activating the TGF-β signaling pathway and by physically interacting with and stabilizing the stemness factor SOX2. amegroups.orgomicsdi.org Conversely, PRRX1b has been shown to transcriptionally activate hepatocyte growth factor (HGF) to drive invasion. nih.govnih.gov A key objective will be to perform isoform-specific functional genomics screens and chromatin immunoprecipitation sequencing (ChIP-seq) to build distinct gene regulatory networks for PRRX1a and PRRX1b. This will clarify how they differentially control cellular plasticity, proliferation, and differentiation in various biological contexts.

Table 1: Differential Functions of PRRX1 Isoforms
FeaturePRRX1aPRRX1b
Primary Role in Metastasis Promotes metastatic outgrowth (MET) nih.govPromotes invasion and dissemination (EMT) nih.gov
Transcriptional Activity Primarily an activator amegroups.orguniprot.orgPrimarily a repressor uniprot.org
Key Interaction Partner Stronger interaction with SOX2 to maintain stemness amegroups.orgLess interaction with SOX2 amegroups.org
Key Downstream Target Activates TGF-β pathway in NSCLC amegroups.orgActivates HGF gene expression in pancreatic cancer nih.gov
Phenotype in Cancer Fosters an epithelial phenotype and enhances self-renewal nih.govPromotes an invasive, mesenchymal phenotype nih.gov

Systems Biology Approaches to Map Comprehensive PLH1 Interactomes and Regulomes

A comprehensive understanding of PLH1 function requires a systems-level approach to map its complete set of interacting proteins (the interactome) and its genome-wide regulatory targets (the regulome). High-throughput techniques are essential for constructing these complex networks.

Interactome Mapping: Methods such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) can identify proteins that physically associate with PLH1 in different cellular contexts. Such studies have already identified critical partners like TOP2A in malignant peripheral nerve sheath tumours and FOXM1 in pancreatic cancer. nih.govnih.gov Public databases like STRING and ExoCarta also provide valuable curated and predicted interaction networks, listing potential partners such as DNMT3A and MYC. exocarta.orgstring-db.org Future work should systematically apply these techniques to different cell types and disease models, focusing on isoform-specific interactomes to reveal how PLH1a and PLH1b engage with distinct protein complexes to execute their specific functions.

Regulome Mapping: ChIP-seq is a powerful tool for identifying the direct genomic binding sites of PLH1. Studies have confirmed that PLH1 is a master transcription factor in cancer-associated fibroblasts (CAFs) and have begun to map its targets. nih.gov Importantly, ChIP-seq analyses have revealed that PRRX1a and PRRX1b have largely distinct DNA-binding patterns, with minimal overlap in their target genes, reinforcing their functional independence. nih.gov Motif analysis of ChIP-seq data suggests that PLH1 often co-binds with other transcription factors, such as Smad complexes, to regulate gene expression. researchgate.net A future priority is to integrate ChIP-seq with transcriptomics (RNA-seq) and chromatin accessibility assays (ATAC-seq) across various cell types to build dynamic models of how PLH1 regulates gene expression in response to different stimuli.

Targeting PLH1 Family Members in Disease Contexts: Conceptual Frameworks

The central role of PLH1 in driving pathologies like fibrosis and cancer makes it an attractive therapeutic target. tandfonline.comnih.gov Conceptual frameworks for targeting PLH1 can be broadly divided into modulating its activity as a transcription factor and disrupting its interactions with key protein partners.

Since PLH1 functions as a transcription factor, its activity is downstream of major signaling pathways that are often dysregulated in disease. These include the TGF-β, Wnt/β-catenin, and Notch pathways, all of which can regulate PLH1 expression and, in turn, are modulated by PLH1 to drive EMT. tandfonline.commaayanlab.cloud This creates several therapeutic possibilities:

Targeting Upstream Pathways: Inhibiting the signaling pathways that induce PLH1 expression could be an effective strategy. For example, inhibitors of the Wnt/β-catenin pathway (e.g., XAV939) or the Notch pathway (e.g., γ-secretase inhibitors like DAPT) have been shown to attenuate the pro-invasive effects of PLH1 overexpression. nih.gov

Direct Transcriptional Inhibition: Developing small molecules that directly bind to PLH1 and prevent its interaction with DNA or co-activators/co-repressors presents a more direct but challenging approach. Such molecules would need to be highly specific to avoid off-target effects on other homeodomain proteins.

Epigenetic Modulation: Given that PLH1 interacts with epigenetic modifiers like DNMT3A, drugs that alter the epigenetic landscape could potentially modulate PLH1 activity and its downstream effects. exocarta.org

Targeting Regulatory RNAs: MicroRNAs have been identified that regulate PLH1 expression. Developing miRNA-based therapeutics could provide another avenue to control PLH1 levels in disease. tandfonline.com

Disrupting the specific protein-protein interactions (PPIs) that are essential for PLH1's pathological functions is a highly promising therapeutic strategy. explorationpub.com This approach offers the potential for greater specificity compared to targeting the highly conserved DNA-binding domain. Key PLH1 interactions that represent viable targets include:

PLH1-SOX2: In NSCLC, the PRRX1a-SOX2 interaction is critical for maintaining cancer stem cell properties. amegroups.orgresearchgate.net Designing small molecules or peptidomimetics that block the binding interface between these two proteins could specifically target the CSC population, which is often responsible for therapy resistance and relapse.

PLH1-TOP2A: The interaction between PLH1 and Topoisomerase II Alpha (TOP2A) promotes malignancy in peripheral nerve sheath tumours. nih.gov Notably, the TOP2A inhibitor etoposide (B1684455) has been shown to disrupt this interaction, suggesting that developing drugs specifically aimed at this PPI could be a novel tumour-selective strategy. nih.gov

PLH1-FOXM1: The cooperation between PLH1 and FOXM1 is involved in regulating the DNA damage response in pancreatic cancer cells. nih.gov Inhibiting this interaction could potentially sensitize cancer cells to chemotherapy or radiation.

Table 2: Key Interacting Partners of PLH1 and Therapeutic Implications
Interacting PartnerBiological ContextFunction of InteractionConceptual Therapeutic Strategy
SOX2 Non-small cell lung cancer (NSCLC)Stabilizes SOX2, maintains cancer stem cell (CSC) properties amegroups.orgresearchgate.netInhibit the PRRX1a-SOX2 interaction to target CSCs.
TOP2A Malignant peripheral nerve sheath tumours (MPNST)Cooperatively promotes EMT and malignancy nih.govDevelop inhibitors of the PRRX1-TOP2A interaction. nih.gov
FOXM1 Pancreatic CancerRegulates DNA damage response and transcriptional activity nih.govDisrupt the interaction to sensitize tumors to genotoxic therapies.
Smad proteins FibroblastsCo-binding at target genes to execute TGF-β induced myofibroblast program researchgate.netInterfere with the formation of the PRRX1-Smad complex on chromatin.

Understanding Context-Dependent Roles Across Different Cell Types and Tissues

A striking feature of PLH1 is its profound context dependency. Its function can vary dramatically not only between different tissues but also within different stages of a single disease. In cancer, PLH1's role can be oncogenic or tumor-suppressive depending on the cellular environment. nih.govtandfonline.com For example, while high expression is linked to poor prognosis and metastasis in uveal melanoma and pancreatic cancer, its inhibition in some liver cancer models can paradoxically enhance cell invasion. nih.govtandfonline.comfrontiersin.org

Future research must systematically investigate the molecular determinants of this context-specificity. This involves studying PLH1 function in a wide array of cell types, including its roles outside of cancer, such as in fibroblasts during wound healing and fibrosis, and in cardiac cells, where its diminished expression is linked to atrial fibrillation. nih.govumh.esahajournals.org Understanding how the local proteome, transcriptome, and epigenome of a given cell dictate PLH1's binding partners and downstream targets will be key. This knowledge is crucial for developing targeted therapies, as it will help predict which patient populations are most likely to benefit from a PLH1-targeted drug and avoid potential adverse effects in tissues where its function is protective.

Q & A

Q. What is the functional role of paired-like homeobox protein 1 (PITX1) in embryonic development?

PITX1 is a transcription factor critical for the development of posterior structures, particularly lower limbs, and reproductive organs. It regulates downstream genes involved in limb patterning and morphogenesis, such as TBX4 and HOX genes. Methodologically, its role can be studied using in situ hybridization in model organisms (e.g., mice) or CRISPR-Cas9 knockouts to observe developmental defects . Immunofluorescence in androgen-treated cell lines (e.g., PC-3/ARwt prostate cells) can also reveal its nuclear localization and androgen-dependent expression .

Q. How can researchers validate PITX1 expression patterns in tissue-specific contexts?

Use quantitative reverse transcription PCR (qRT-PCR) to measure transcript levels in tissues like the ovary, testis, and prostate . Single-cell RNA sequencing (scRNA-seq) can resolve heterogeneity in PITX1 expression across cell populations, as demonstrated in corneal limbal stem cell studies . For protein-level validation, employ Western blotting with antibodies validated via knockout controls (e.g., Invitrogen’s DMBX1 antibody protocols) .

Q. What experimental models are suitable for studying PITX1 loss-of-function effects?

  • Animal models : Generate PITX1 knockout mice to observe limb malformations or reproductive defects .
  • Cell lines : Use siRNA or shRNA-mediated knockdown in prostate or mammary gland-derived cell lines to assess transcriptional targets .
  • Organoids : Develop limb bud or reproductive tissue organoids to study morphogenesis defects in a 3D context .

Advanced Research Questions

Q. How do PITX1 mutations contribute to genetic disorders, and what molecular mechanisms underlie these pathologies?

PITX1 mutations are linked to clubfoot and lower limb malformations. Mechanistic studies should combine whole-exome sequencing of patient samples with functional assays, such as luciferase reporter systems to test mutant PITX1’s ability to activate limb-specific enhancers. Structural analysis of homeodomain mutations (e.g., RARCRRHQRE motif) can reveal impaired nuclear localization using confocal microscopy .

Q. What strategies resolve contradictions in PITX1 expression data across studies?

  • Meta-analysis : Aggregate RNA-seq datasets from public repositories (e.g., NCBI GEO) and normalize using SI-traceable protein standards to ensure comparability .
  • Cross-validation : Combine transcriptomic data with proteomic assays (e.g., mass spectrometry) to confirm expression levels .
  • Contextual factors : Account for androgen sensitivity, as PITX1 expression in prostate cells is hormone-dependent .

Q. How can researchers identify PITX1 interaction partners and co-regulators?

  • Yeast two-hybrid screens : Identify binding partners using PITX1’s homeodomain as bait .
  • Co-immunoprecipitation (Co-IP) : Validate interactions in cell lysates with antibodies targeting suspected partners (e.g., androgen receptors) .
  • Bioinformatics tools : Use Complex+, a resource integrating protein interaction networks, to predict non-obvious partners .

Q. What methodologies elucidate PITX1’s role in transcriptional regulatory networks?

  • Chromatin immunoprecipitation sequencing (ChIP-seq) : Map PITX1 binding sites genome-wide in limb bud or prostate cells .
  • CRISPR interference (CRISPRi) : Repress PITX1 and profile downstream gene expression via RNA-seq .
  • Machine learning : Train models on scRNA-seq data to predict PITX1’s regulatory targets in heterogeneous cell populations .

Methodological and Ethical Considerations

Q. How should researchers design studies to ensure reproducibility of PITX1-related findings?

  • Standardized protocols : Use SI-traceable protein quantification methods (e.g., isotope dilution mass spectrometry) for clinical samples .
  • Ethical frameworks : Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) format for clinical studies involving human tissues, ensuring compliance with ethical guidelines .

Q. What ethical considerations apply to genetic studies of PITX1 in human populations?

  • Informed consent : Disclose potential implications of identifying PITX1 mutations (e.g., reproductive health risks) in genetic testing .
  • Data sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing data in public repositories like NCBI Gene .

Data Analysis and Interpretation

Q. How can conflicting data on PITX1’s transactivation potential be reconciled?

PITX1 lacks inherent transactivation in one-hybrid assays but may require co-factors for activity. Researchers should:

  • Perform co-expression experiments with candidate co-activators (e.g., histone acetyltransferases).
  • Use reporter assays with limb-specific promoters to test combinatorial regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.